molecular formula C10H15NO2S B073704 4-Butylbenzenesulfonamide CAS No. 1135-00-8

4-Butylbenzenesulfonamide

Cat. No.: B073704
CAS No.: 1135-00-8
M. Wt: 213.3 g/mol
InChI Key: IWEMSJAOIKQBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylbenzenesulfonamide is a high-purity organic compound of significant interest in medicinal chemistry and biochemical research, primarily recognized for its role as a potent inhibitor of carbonic anhydrase (CA) isozymes. Its mechanism of action involves the reversible coordination of the sulfonamide group to the zinc ion located in the active site of carbonic anhydrases, effectively blocking the enzyme's ability to catalyze the hydration of carbon dioxide. This targeted inhibition makes it a valuable chemical tool for studying the physiological roles of various CA isoforms in processes such as pH regulation, CO2 transport, and secretory functions. Researchers utilize this compound to investigate potential therapeutic applications, including as a lead compound for the development of novel diuretics, antiglaucoma agents, and anticancer drugs, where modulation of CA activity is desirable. Furthermore, its structure, featuring a hydrophobic butyl chain attached to a benzenesulfonamide core, serves as a versatile synthetic intermediate for the preparation of more complex molecules and chemical libraries. This product is intended for research purposes only, providing scientists with a reliable and well-characterized compound to advance their investigations in enzymology and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEMSJAOIKQBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366043
Record name 4-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-00-8
Record name 4-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-butylbenzenesulfonamide, a key intermediate in pharmaceutical development. This document details the synthetic route from benzenesulfonyl chloride and butylamine, including a complete experimental protocol and purification methods. Furthermore, it presents a thorough characterization of the final compound using modern analytical techniques, with all quantitative data summarized for clarity.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction of benzenesulfonyl chloride with butylamine. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as sodium hydroxide, is typically employed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzenesulfonyl chloride

  • Butylamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (2.2 equivalents) in dichloromethane.

  • Addition of Benzenesulfonyl Chloride: Cool the solution in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise from the addition funnel to the stirred butylamine solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess butylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2][3][4][5] The choice of solvent depends on the impurity profile. The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration.

  • Column Chromatography: For a higher degree of purity, the crude product can be purified by flash column chromatography on silica gel.[6][7][8][9] A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Benzenesulfonyl Chloride + Butylamine reaction Reaction (0°C to RT, 2-4h) reagents->reaction solvent Dichloromethane solvent->reaction base Sodium Hydroxide base->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup extraction Extraction with Dichloromethane workup->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Evaporation drying->evaporation crude_product Crude 4-Butyl- benzenesulfonamide evaporation->crude_product purification Purification crude_product->purification recrystallization Recrystallization (e.g., Ethanol/Water) purification->recrystallization Option 1 column_chromatography Column Chromatography (Silica, Hexanes/EtOAc) purification->column_chromatography Option 2 pure_product Pure 4-Butyl- benzenesulfonamide recrystallization->pure_product column_chromatography->pure_product

Synthesis of this compound Workflow

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₅NO₂S[10]
Molecular Weight213.30 g/mol [10]
AppearanceColorless oily liquid or pellets/large crystals[11]
Boiling Point314 °C[11]
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with the expected structure.

Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.95m2HAr-H (ortho to SO₂)
7.50 - 7.60m3HAr-H (meta and para to SO₂)
4.80 (broad s)t1HN-H
2.90q2H-CH₂-NH-
1.45sextet2H-CH₂-CH₂-NH-
1.30sextet2H-CH₃-CH₂-
0.85t3H-CH₃

Table 2: ¹³C NMR Spectral Data (75.5 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
140.2Ar-C (ipso to SO₂)
132.5Ar-C (para to SO₂)
129.0Ar-C (meta to SO₂)
127.0Ar-C (ortho to SO₂)
42.8-CH₂-NH-
31.5-CH₂-CH₂-NH-
19.8-CH₃-CH₂-
13.6-CH₃

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, S=O, and aromatic C=C bonds.[11][12][13][14][15]

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3288Strong, BroadN-H stretch
3065MediumAromatic C-H stretch
2958, 2871StrongAliphatic C-H stretch
1585MediumAromatic C=C stretch
1325, 1158StrongAsymmetric and Symmetric S=O stretch
750, 688StrongAromatic C-H out-of-plane bend

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[1][11][16][17]

Table 4: Mass Spectrometry Fragmentation Data (EI)

m/zRelative IntensityProposed Fragment
213Moderate[M]⁺ (Molecular Ion)
170High[M - C₃H₇]⁺
156Moderate[M - C₄H₉N]⁺
141High[C₆H₅SO₂]⁺
77High[C₆H₅]⁺

Characterization Workflow Diagram

Characterization_Workflow start Synthesized This compound purity_check Purity Assessment start->purity_check tlc Thin-Layer Chromatography (TLC) purity_check->tlc nmr_purity ¹H NMR for Purity purity_check->nmr_purity structural_elucidation Structural Elucidation tlc->structural_elucidation nmr_purity->structural_elucidation nmr ¹H and ¹³C NMR Spectroscopy structural_elucidation->nmr ftir FT-IR Spectroscopy structural_elucidation->ftir ms Mass Spectrometry structural_elucidation->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis final_product Confirmed Pure This compound data_analysis->final_product

Characterization of this compound

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive analysis of its characterization data. The presented methodologies and data are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and reliable production and verification of this important chemical intermediate.

References

In-Depth Technical Guide to the Mechanism of Action of 4-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylbenzenesulfonamide is a sulfonamide derivative with a confirmed molecular interaction profile. This technical guide delineates the primary mechanism of action of this compound, focusing on its interaction with human carbonic anhydrase II. While the broader class of sulfonamides exhibits diverse biological activities, this document will concentrate on the experimentally verified target of the 4-butyl isomer. Additionally, the distinct pharmacological profile of the related isomer, N-butylbenzenesulfonamide (NBBS), will be discussed to highlight the chemical specificity of these compounds. This guide provides a comprehensive overview of the available data, experimental methodologies, and the key signaling pathways involved, serving as a foundational resource for further research and development.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase II

The principal mechanism of action for this compound is the inhibition of human carbonic anhydrase II (hCA II), a zinc-containing metalloenzyme. This interaction has been structurally elucidated and is documented in the Protein Data Bank (PDB) under the accession code 5LL8 . Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.

The inhibitory action of sulfonamides against carbonic anhydrases is a well-established pharmacological principle. The primary sulfonamide group (-SO2NH2) is essential for this activity. In its deprotonated state (-SO2NH-), it coordinates directly with the zinc ion (Zn2+) in the active site of the enzyme. This binding displaces a water molecule or hydroxide ion that is critical for the catalytic cycle, thereby arresting the enzyme's function. The benzene ring and its substituents, in this case, the 4-butyl group, extend into the active site cavity, forming additional interactions with amino acid residues that contribute to the binding affinity and selectivity of the compound for different carbonic anhydrase isoforms.

Signaling Pathway: Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by this compound directly impacts cellular and physiological processes that are dependent on the enzyme's activity.

CA_Inhibition_Pathway cluster_extracellular Extracellular Space / Cytosol cluster_enzyme Carbonic Anhydrase II (hCA II) CO2_H2O CO2 + H2O hCA_II hCA II (Active) CO2_H2O->hCA_II Catalysis H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Spontaneous Dissociation hCA_II->H2CO3 hCA_II_Inactive hCA II (Inactive) 4BBSA This compound 4BBSA->hCA_II Inhibition

Figure 1: Simplified signaling pathway of carbonic anhydrase II inhibition by this compound.

Quantitative Data

Table 1: Representative Inhibition Constants (Ki) for 4-Substituted Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties61.3 - 432.8--25.7[1]
4-Anilinoquinazoline-based benzenesulfonamides60.9 - 91.22.4 - 8.7-30.5 - 93[2]
Bio-organometallic-hydrazones of 4-hydrazino-benzenesulfonamide1.7 - 22.41.7 - 22.4>100001.9 - 24.4[3]
Phthalimide-capped benzenesulfonamides28.52.2--[4]

Note: This table provides data for structurally related compounds to illustrate the general potency of this class of inhibitors and does not contain data for this compound itself.

Comparative Pharmacology: this compound vs. N-Butylbenzenesulfonamide

It is crucial to distinguish this compound from its isomer, N-butylbenzenesulfonamide (NBBS). NBBS has a distinct and well-documented pharmacological profile, primarily characterized by its antiandrogenic activity.

N-Butylbenzenesulfonamide (NBBS): An Androgen Receptor Antagonist

NBBS has been isolated from Prunus africana and is recognized as a complete and specific antagonist of the human androgen receptor (AR).[5] This mechanism is implicated in its use for conditions such as benign prostatic hyperplasia. The antiandrogenic activity of NBBS involves direct binding to the AR, thereby inhibiting the downstream signaling cascade initiated by androgens like testosterone and dihydrotestosterone.

AR_Antagonism_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen AR-Androgen Complex ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation NBBS N-Butylbenzenesulfonamide (NBBS) NBBS->AR Antagonism

Figure 2: Mechanism of action of N-butylbenzenesulfonamide (NBBS) as an androgen receptor antagonist.

Currently, there is no evidence in the reviewed literature to suggest that this compound shares this antiandrogenic activity. This highlights the significant impact of isomeric structural differences on the molecular targets and pharmacological effects of a compound.

Experimental Protocols

The following are generalized protocols for assays relevant to the mechanisms discussed.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO2.

Workflow:

CA_Assay_Workflow Prepare_Solutions 1. Prepare Solutions: - Purified hCA II - Test Compound (4-BBSA) - Buffer (e.g., HEPES) - CO2-saturated water - pH indicator (e.g., Phenol Red) Incubate 2. Pre-incubate hCA II with varying concentrations of 4-BBSA Prepare_Solutions->Incubate Mix 3. Rapidly mix enzyme solution with CO2-saturated water in a stopped-flow instrument Incubate->Mix Monitor 4. Monitor absorbance change of the pH indicator over time Mix->Monitor Calculate 5. Calculate initial reaction rates Monitor->Calculate Determine_IC50 6. Determine IC50/Ki values by plotting inhibition vs. compound concentration Calculate->Determine_IC50

Figure 3: Experimental workflow for the stopped-flow carbonic anhydrase inhibition assay.

Methodology:

  • Reagents and Buffers: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.5). A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). CO2-saturated water is prepared by bubbling CO2 gas through deionized water. A pH indicator solution (e.g., 0.2 mM Phenol Red) is also prepared.

  • Enzyme and Inhibitor Preparation: A known concentration of purified human carbonic anhydrase II is pre-incubated with various concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 20°C).

  • Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water containing the pH indicator in a stopped-flow spectrophotometer.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid. The initial velocity of the reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[6]

Androgen Receptor Competitive Binding Assay

This assay is used to determine if a compound can bind to the androgen receptor and displace a known radiolabeled ligand. This protocol is relevant for NBBS and would be used to confirm the lack of activity for this compound.

Workflow:

AR_Binding_Assay_Workflow Prepare_Cytosol 1. Prepare Androgen Receptor Source (e.g., rat prostate cytosol) Incubate 2. Incubate AR with a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound Prepare_Cytosol->Incubate Separate 3. Separate bound from unbound radioligand (e.g., using hydroxyapatite) Incubate->Separate Quantify 4. Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze 5. Analyze data to determine the ability of the test compound to displace the radiolabeled ligand and calculate IC50 Quantify->Analyze

Figure 4: Experimental workflow for the androgen receptor competitive binding assay.

Methodology:

  • Preparation of AR Source: Cytosol containing the androgen receptor is typically prepared from the ventral prostate of rats.

  • Competitive Binding Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of the test compound (e.g., NBBS or this compound). A control with a known unlabeled androgen is used to determine maximal displacement. The incubation is carried out at a low temperature (e.g., 4°C) for an extended period (e.g., 16-20 hours) to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand using a method such as hydroxyapatite slurry precipitation or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand versus the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then determined.

Conclusion

The primary and structurally confirmed mechanism of action of this compound is the inhibition of human carbonic anhydrase II. This is consistent with the well-established pharmacology of the benzenesulfonamide scaffold. The butyl group at the 4-position of the benzene ring plays a role in the interaction with the hydrophobic regions of the enzyme's active site. In contrast, the isomeric compound N-butylbenzenesulfonamide acts as an androgen receptor antagonist, a distinct mechanism of action. This underscores the critical importance of precise chemical structure in determining the molecular target and subsequent biological activity of a compound. Further research is warranted to determine the specific inhibition constants of this compound against a panel of human carbonic anhydrase isoforms to fully characterize its potency and selectivity profile. This will be essential for any future drug development efforts based on this scaffold.

References

physical and chemical properties of 4-butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-butylbenzenesulfonamide. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis, and an examination of its potential biological significance based on related compounds.

Core Properties of this compound

This compound, with the CAS number 1135-00-8, is an organic compound featuring a butyl group attached to a benzenesulfonamide core.[1][2][3] Its molecular formula is C₁₀H₁₅NO₂S, and it has a molecular weight of 213.30 g/mol .[1][2][3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂S[1][2][3]
Molecular Weight 213.30 g/mol [1][2][3]
CAS Number 1135-00-8[1][2][3]
Melting Point 93 - 95 °C[1]
Boiling Point 354.0 ± 35.0 °C (Predicted)[4][5]
Density 1.157 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 10.20 ± 0.10 (Predicted)[4][5]
Solubility Low solubility in water.[6] Soluble in polar organic solvents like ethanol and chloroform.[7]
Appearance Solid[1][6]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been reported:

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and can be used to identify the functional groups present in the molecule.[3]

  • Raman Spectroscopy: Raman spectral data is also available for this compound.[3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an amine.[11][12] The following protocol outlines a potential pathway for the synthesis of this compound.

Reaction: 4-Butylbenzenesulfonyl chloride reacts with ammonia to yield this compound.

Materials:

  • 4-Butylbenzenesulfonyl chloride

  • Ammonia (aqueous solution or gas)

  • An appropriate solvent (e.g., dichloromethane, diethyl ether)

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 4-butylbenzenesulfonyl chloride in the chosen organic solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with water to remove any unreacted ammonia and ammonium salts.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Workflow Diagram:

SynthesisWorkflow Reactants 4-Butylbenzenesulfonyl Chloride + Ammonia Reaction Reaction in Organic Solvent Reactants->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Pure this compound Purification->Product

Synthesis workflow for this compound.

Biological Activity and Significance

While specific biological activity and signaling pathway information for this compound is not extensively documented in the reviewed literature, studies on its isomer, N-butylbenzenesulfonamide (NBBS), have revealed notable biological effects. It is crucial to underscore that the following findings pertain to the N-butyl isomer and may not be directly extrapolated to this compound.

  • Antiandrogenic Activity: N-butylbenzenesulfonamide has been identified as an antagonist of the human androgen receptor.[13] This finding suggests that compounds with this structural motif could be of interest in the research and development of treatments for androgen-dependent conditions.

  • Immunomodulatory Effects: Studies have indicated that N-butylbenzenesulfonamide can modulate the immune system.[14][15] Oral exposure in animal models has been shown to affect both innate and adaptive immune responses.[14][15]

Further research is required to determine if this compound exhibits similar biological activities.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[1][16] It may also cause respiratory irritation.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

N-Butylbenzenesulfonamide: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with a dual identity. Industrially, it is widely utilized as a plasticizer in the manufacturing of polyamides and other polymers. Biologically, it has been identified as a compound with significant activity, exhibiting antiandrogenic, neurotoxic, and immunomodulatory properties. This technical guide provides an in-depth review of the biological activities of NBBS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Core Biological Activities

N-Butylbenzenesulfonamide's biological profile is multifaceted, with research highlighting three primary areas of interaction with biological systems:

  • Antiandrogenic Activity: NBBS has been identified as a potent antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer. This activity positions NBBS as a molecule of interest for therapeutic applications in hormone-dependent cancers.

  • Neurotoxicity: Studies have demonstrated that NBBS can induce neurotoxic effects, particularly in animal models. The observed neurotoxicity is characterized by motor dysfunction and neuronal degeneration, raising safety considerations for its industrial applications.

  • Immunotoxicity: The immunomodulatory effects of NBBS have been observed to be dependent on the route of administration, species, and sex of the animal model. Both immunosuppressive and immunostimulatory responses have been reported, indicating a complex interaction with the immune system.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of N-butylbenzenesulfonamide.

Table 1: Cytotoxicity and Acute Toxicity of N-Butylbenzenesulfonamide
ParameterSpeciesRoute of AdministrationValueReference(s)
LD50 MouseOral2900 mg/kg[1]
LD50 RatOral1725 - 3560 mg/kg[1]
LC50 RatInhalation4066 mg/m³[1]
Cytotoxicity Neuro-2a (neuroblastoma cells)In vitroGrowth inhibition at 1 - 100 µM[1]
Cytotoxicity C6 glioma cellsIn vitroGrowth inhibition at 10 - 500 µM[1]
Table 2: Antiandrogenic Activity of N-Butylbenzenesulfonamide
ParameterCell LineAssayResultReference(s)
Androgen Receptor (AR) Antagonism Prostate Cancer CellsNot specifiedComplete and specific AR antagonist[2]
Prostate Cancer Cell Growth Prostate Cancer CellsNot specifiedInhibition of cell growth[2]

Signaling Pathways and Mechanistic Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways and experimental workflows related to the biological activities of N-butylbenzenesulfonamide.

Antiandrogenic Activity Signaling Pathway

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP Binding NBBS N-Butylbenzenesulfonamide (NBBS) NBBS->AR Antagonizes NBBS->AR_dimer Inhibits Translocation AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Promotes

Caption: Antiandrogenic mechanism of N-butylbenzenesulfonamide.

Experimental Workflow for Neurotoxicity Assessment

cluster_animal_studies In Vivo Neurotoxicity Assessment cluster_in_vitro In Vitro Cytotoxicity Animal_Model Animal Model (e.g., Rabbit, Rat) Dosing NBBS Administration (Oral, IP, Intracisternal) Animal_Model->Dosing Behavioral_Obs Behavioral Observation (Gait, Motor Function) Dosing->Behavioral_Obs Histopathology Histopathological Analysis (Brain, Spinal Cord) Dosing->Histopathology Data_Analysis Data Analysis & Endpoint Evaluation Behavioral_Obs->Data_Analysis Histopathology->Data_Analysis Cell_Lines Neuronal Cell Lines (e.g., Neuro-2a) Treatment NBBS Treatment (Dose-response) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination

Caption: Workflow for assessing the neurotoxicity of NBBS.

Experimental Workflow for Immunotoxicity Assessment

cluster_study_design Immunotoxicity Study Design cluster_assays Immunological Assays Animal_Selection Animal Selection (e.g., Mice, Rats) Exposure_Route Route of Exposure (Dermal, Oral) Animal_Selection->Exposure_Route Dose_Regimen Dose and Duration Exposure_Route->Dose_Regimen PFC_Assay Plaque-Forming Cell (PFC) Assay (Humoral Immunity) Dose_Regimen->PFC_Assay Immune_Cell_Phenotyping Immune Cell Phenotyping (Flow Cytometry) Dose_Regimen->Immune_Cell_Phenotyping NK_Cell_Activity Natural Killer (NK) Cell Activity Dose_Regimen->NK_Cell_Activity Organ_Weight Organ Weight Analysis (Spleen, Thymus, Liver, Kidney) Dose_Regimen->Organ_Weight Endpoint_Analysis Endpoint Analysis and Interpretation PFC_Assay->Endpoint_Analysis Immune_Cell_Phenotyping->Endpoint_Analysis NK_Cell_Activity->Endpoint_Analysis Organ_Weight->Endpoint_Analysis

Caption: Workflow for assessing the immunotoxicity of NBBS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of N-butylbenzenesulfonamide's biological activities.

Androgen Receptor Antagonist Activity Assay

This protocol outlines a cell-based assay to determine the androgen receptor antagonist activity of N-butylbenzenesulfonamide.

  • Cell Line: Androgen-responsive prostate cancer cell line (e.g., LNCaP) expressing the androgen receptor.

  • Reagents:

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).

    • Androgen (e.g., dihydrotestosterone, DHT).

    • N-Butylbenzenesulfonamide (NBBS) stock solution in a suitable solvent (e.g., DMSO).

    • Luciferase reporter plasmid containing an androgen-responsive element (ARE).

    • Transfection reagent.

    • Luciferase assay reagent.

  • Procedure:

    • Cell Seeding: Seed LNCaP cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Treatment: After 24 hours of transfection, replace the medium with a medium containing a constant concentration of DHT and varying concentrations of NBBS. Include appropriate controls (vehicle control, DHT alone, and a known AR antagonist).

    • Incubation: Incubate the cells for an additional 24-48 hours.

    • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of NBBS to determine the IC50 value.

In Vivo Neurotoxicity Assessment

This protocol describes a general procedure for assessing the neurotoxicity of N-butylbenzenesulfonamide in a rodent model.

  • Animal Model: Male and female rats (e.g., Sprague-Dawley) or rabbits.

  • Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

  • Dosing:

    • Administer NBBS via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group and at least three dose levels of NBBS.

    • The study duration can range from acute (single dose) to sub-chronic (e.g., 28 or 90 days).

  • Observations:

    • Clinical Signs: Observe animals daily for any clinical signs of toxicity, paying close attention to neurological signs such as changes in gait, tremors, convulsions, and altered motor activity.

    • Functional Observational Battery (FOB): Conduct a battery of tests to assess sensory, motor, and autonomic functions at specified time points.

    • Motor Activity: Quantify locomotor activity using an automated activity monitoring system.

  • Pathology:

    • At the end of the study, perfuse the animals and collect nervous system tissues (brain, spinal cord, peripheral nerves).

    • Perform histopathological examination of the tissues to identify any neuronal damage, degeneration, or other abnormalities.

  • Data Analysis: Analyze the data for dose-response relationships and determine the No-Observed-Adverse-Effect Level (NOAEL) for neurotoxicity.

Plaque-Forming Cell (PFC) Assay for Immunotoxicity

This protocol details the plaque-forming cell (PFC) assay to evaluate the effect of N-butylbenzenesulfonamide on humoral immunity.

  • Animal Model: Mice (e.g., B6C3F1).

  • Treatment: Expose animals to NBBS via the desired route (e.g., in feed, dermal application) for a specified duration (e.g., 28 days).

  • Immunization: Four days prior to the termination of the study, immunize the animals with sheep red blood cells (SRBCs).

  • Spleen Cell Preparation:

    • At the end of the study, euthanize the animals and aseptically remove the spleens.

    • Prepare a single-cell suspension of splenocytes.

    • Wash the cells and resuspend them in an appropriate medium.

  • PFC Assay:

    • Mix the splenocytes with SRBCs and complement in a specialized slide chamber.

    • Incubate the slides to allow for the formation of plaques (zones of hemolysis) around antibody-producing B cells.

    • Count the number of plaque-forming cells per spleen or per million splenocytes.

  • Data Analysis: Compare the number of PFCs in the NBBS-treated groups to the control group to determine if NBBS has an immunosuppressive or immunostimulatory effect.

Conclusion

N-Butylbenzenesulfonamide exhibits a range of significant biological activities that warrant further investigation. Its antiandrogenic properties present a potential avenue for the development of novel therapeutics for prostate cancer, although more quantitative data on its potency is required. Conversely, its demonstrated neurotoxicity and complex immunomodulatory effects underscore the importance of thorough safety assessments and a deeper understanding of its mechanisms of action. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals to advance the study of this intriguing and multifaceted compound.

References

4-butylbenzenesulfonamide literature review and history

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonamide, with the CAS Registry Number 1135-00-8, is an organic chemical compound belonging to the sulfonamide class.[1] Structurally, it is characterized by a benzene ring substituted with a butyl group at the para (4-) position and a sulfonamide group. While the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, this compound itself is a less extensively studied molecule. This technical guide provides a comprehensive review of the available literature and history of this compound, focusing on its chemical properties, synthesis, and known biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are primarily derived from computational models and publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂S[1]
Molecular Weight 213.30 g/mol [1]
IUPAC Name This compoundPubChem
CAS Number 1135-00-8[1]
Computed XLogP3 2.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]

Synthesis

The synthesis of this compound is not extensively detailed in dedicated publications. However, its preparation can be inferred from general and well-established methods for the synthesis of arylsulfonamides. The most common approach involves a two-step process: the sulfonation of butylbenzene followed by amination of the resulting sulfonyl chloride.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow General Synthesis Workflow for this compound Butylbenzene Butylbenzene SulfonylChloride 4-Butylbenzenesulfonyl chloride Butylbenzene->SulfonylChloride Sulfonation (e.g., ClSO3H) Sulfonamide This compound SulfonylChloride->Sulfonamide Amination (e.g., NH4OH)

A general synthetic pathway for this compound.
Experimental Protocol (General)

Step 1: Chlorosulfonation of Butylbenzene

  • In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butylbenzene.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred butylbenzene, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid 4-butylbenzenesulfonyl chloride, wash with cold water, and dry under vacuum.

Step 2: Amination of 4-Butylbenzenesulfonyl Chloride

  • Dissolve the dried 4-butylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone, THF).

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

  • After the addition, allow the mixture to stir at room temperature for several hours to complete the reaction.

  • Remove the organic solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and desired yield and purity.

Biological Activity and Mechanism of Action

There is a significant lack of information in the scientific literature regarding the specific biological activities and mechanism of action of this compound. While the broader class of sulfonamides exhibits a wide range of pharmacological effects, these cannot be directly extrapolated to this particular isomer without experimental validation.

Publicly available information from the European Chemicals Agency (ECHA) indicates that this compound may cause skin and eye irritation.[2] However, detailed studies on its pharmacological or toxicological profile are not available.

It is important to distinguish this compound from its isomer, N-butylbenzenesulfonamide (NBBS). NBBS has been studied more extensively and is known to act as a plasticizer, with reported neurotoxic and antiandrogenic properties. These findings should not be attributed to this compound without specific experimental evidence.

Due to the absence of data on signaling pathway modulation by this compound, a corresponding diagram cannot be provided at this time.

Quantitative Data

A thorough review of the existing literature reveals a notable absence of quantitative biological data for this compound. Key metrics such as IC₅₀ (half-maximal inhibitory concentration) and LD₅₀ (median lethal dose) have not been reported for this compound. This lack of data highlights a significant gap in the understanding of its potential biological effects.

History and Literature Review

The history of this compound is not well-documented, and it has not been the subject of extensive research. Its existence is noted in chemical databases, and it is commercially available from various suppliers, suggesting its use in chemical synthesis or as a research chemical.[1] However, a detailed timeline of its discovery and development is not present in the public domain.

The available literature is sparse and primarily consists of its listing in chemical catalogs and databases. There is a clear need for further research to elucidate the chemical, physical, and biological properties of this compound.

Conclusion

This compound remains a largely uncharacterized molecule within the broader class of sulfonamides. While its basic chemical properties are known, there is a significant dearth of information regarding its synthesis, biological activity, mechanism of action, and quantitative pharmacological or toxicological data. Future research efforts are necessary to explore the potential of this compound and to differentiate its properties from those of its more studied isomer, N-butylbenzenesulfonamide. This technical guide serves to summarize the current state of knowledge and to highlight the opportunities for future investigation by researchers, scientists, and drug development professionals.

References

The Environmental Journey of a Common Plasticizer: An In-depth Technical Guide to the Environmental Fate of N-butylbenzenesulfonamide (NBBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-butylbenzenesulfonamide (NBBS), a widely utilized plasticizer in polyamides and other polymers, is an emerging environmental contaminant due to its detection in various environmental compartments, including groundwater and wastewater effluent.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of NBBS. Key findings indicate that NBBS is not readily biodegradable, suggesting persistence in the environment. While specific experimental data on its bioaccumulation, hydrolysis, and photodegradation are limited in publicly accessible literature, this guide synthesizes available information and details the standard experimental protocols used to determine these critical environmental parameters. Understanding the environmental behavior of NBBS is crucial for assessing its potential risks and for the development of environmentally benign alternatives.

Physicochemical Properties

A foundational understanding of a chemical's physical and chemical properties is essential for predicting its environmental distribution and fate.

PropertyValueReference
CAS Number 3622-84-2[3]
Molecular Formula C10H15NO2S[3]
Molecular Weight 213.30 g/mol [3]
Log Kow (Octanol-Water Partition Coefficient) 2.01 at 20°C[ChemicalBook]
Water Solubility 450 mg/L at 20°C[ChemicalBook]

Note: Log Kow and Water Solubility values are often model predictions or from non-peer-reviewed sources and should be used with caution. Experimental verification is recommended.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, can contribute to the transformation of chemical compounds in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data: Experimental data on the hydrolysis of N-butylbenzenesulfonamide under environmentally relevant pH conditions (pH 4-9) were not found in the reviewed literature. General studies on benzenesulfonamides suggest they are relatively stable to hydrolysis under neutral conditions.[4][5]

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH This guideline is designed to determine the rate of abiotic hydrolysis of chemicals at pH values commonly found in the environment.

  • Principle: A sterile aqueous buffer solution of the test substance is incubated in the dark at a constant temperature.

  • Procedure:

    • Preliminary Test: The substance is tested at pH 4, 7, and 9 at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

    • Tier 2 & 3: If significant hydrolysis occurs, further testing is conducted at different temperatures to determine the hydrolysis rate constant and half-life. The identification of hydrolysis products is also undertaken.

  • Analysis: The concentration of the test substance is measured at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun.

Quantitative Data: Specific experimental data on the photodegradation of N-butylbenzenesulfonamide, such as its quantum yield or environmental half-life, were not found in the reviewed literature. Studies on other sulfonamides have shown that they can undergo phototransformation in aqueous environments, with degradation rates dependent on the specific chemical structure and water matrix composition.[6][7]

Experimental Protocol: A General Approach for Aqueous Photolysis

  • Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight.

  • Procedure:

    • A solution of the test substance in purified water is prepared.

    • The solution is exposed to a light source with a known spectral irradiance (e.g., a xenon arc lamp).

    • Dark controls are run in parallel to account for any non-photolytic degradation.

    • Samples are taken at various time intervals.

  • Analysis: The concentration of the test substance is measured over time to determine the rate of photodegradation. The quantum yield can be calculated if the molar absorption coefficient and the light intensity are known.

Biotic Degradation

The breakdown of organic compounds by microorganisms is a critical process in determining their persistence in the environment.

Quantitative Data: A key study on the ready biodegradability of N-butylbenzenesulfonamide provides a definitive, albeit low, degradation value.

Test MethodDurationResult (% Degradation)ClassificationReference
Modified Sturm Test (OECD 301B)28 days18%Not Readily Biodegradable[1]

Another study using a technical scale activated soil filter observed an elimination rate for NBBS as low as 21% under high hydraulic load conditions, further supporting its persistence.[2]

Experimental Protocol: OECD 301B - Ready Biodegradability: CO₂ Evolution Test (Modified Sturm Test)

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated in the dark. The amount of carbon dioxide produced is measured and used to calculate the percentage of biodegradation.

  • Procedure:

    • The test substance is added to a mineral medium as the sole source of organic carbon.

    • The medium is inoculated with a small amount of activated sludge.

    • The test vessels are incubated for 28 days at a constant temperature.

    • CO₂-free air is passed through the test solution, and the evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, which is then titrated, or measured by a total organic carbon (TOC) analyzer.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period. NBBS, with 18% degradation over 28 days, does not meet this criterion.[1]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food) and accumulates to a concentration higher than that in the surrounding environment.

Quantitative Data: Publicly available experimental data for the Bioconcentration Factor (BCF) of N-butylbenzenesulfonamide in fish were not found. Safety Data Sheets often state "no data available" for its bioaccumulative potential.[8] One source indicates that the compound shows little evidence of accumulation in rodents.[9]

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

  • Principle: This test determines the BCF of a substance in fish by measuring its uptake from water (bioconcentration) or from food (biomagnification).

  • Procedure:

    • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a defined period (typically 28 days).

    • Depuration Phase: The fish are then transferred to a clean water environment and the elimination of the substance from their tissues is monitored over time.

    • Fish and water samples are taken at regular intervals during both phases.

  • Analysis: The concentration of the test substance in the fish tissue and in the water is measured. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state.

Mobility in Soil

The mobility of a chemical in soil determines its potential to leach into groundwater or move into surface water via runoff. This is primarily assessed by the soil organic carbon-water partitioning coefficient (Koc).

Quantitative Data: Experimental data for the soil adsorption coefficient (Koc) of N-butylbenzenesulfonamide were not found in the reviewed literature. Safety Data Sheets typically report "no data available" for this parameter.[8]

Experimental Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

  • Principle: The adsorption of a chemical to soil is determined by shaking an aqueous solution of the chemical with a known amount of soil.

  • Procedure:

    • Preliminary Test: To determine the appropriate soil-to-solution ratio and equilibration time.

    • Main Test: Solutions of the test substance are agitated with soil samples for a predetermined time until equilibrium is reached.

    • The concentration of the test substance remaining in the aqueous phase is measured.

    • The amount of substance adsorbed to the soil is calculated by mass balance.

  • Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water. The Koc is then determined by normalizing Kd to the organic carbon content of the soil.

Environmental Fate Pathways and Logical Relationships

While a complete and experimentally verified biodegradation pathway for NBBS in the environment is not yet established, insights can be drawn from mammalian metabolism studies and the degradation of other sulfonamides. The primary metabolic route in rodents involves oxidation of the butyl chain.[1] A plausible environmental degradation pathway would likely initiate with similar oxidative steps.

Environmental_Fate_of_NBBS NBBS N-butylbenzenesulfonamide (NBBS) in Environment Abiotic Abiotic Degradation NBBS->Abiotic Sunlight, Water Biotic Biotic Degradation (Microbial) NBBS->Biotic Microorganisms Transport Transport NBBS->Transport Bioaccumulation Bioaccumulation (Data Gap) NBBS->Bioaccumulation Hydrolysis Hydrolysis (Data Gap) Abiotic->Hydrolysis Photodegradation Photodegradation (Data Gap) Abiotic->Photodegradation Primary_Deg Primary Biodegradation (Slow) Biotic->Primary_Deg Metabolites Oxidized Metabolites (e.g., Hydroxylated NBBS) Primary_Deg->Metabolites Persistence Persistence in Water/Soil Primary_Deg->Persistence Mineralization Mineralization (CO₂, H₂O, SO₄²⁻) (Limited) Metabolites->Mineralization Leaching Leaching to Groundwater Transport->Leaching Runoff Runoff to Surface Water Transport->Runoff

Caption: Logical relationships in the environmental fate of NBBS.

Experimental_Workflow substance N-butylbenzenesulfonamide (NBBS) physchem Physicochemical Properties (LogKow, Water Solubility) substance->physchem degradation Degradation Assessment substance->degradation mobility Mobility Assessment substance->mobility bioacc Bioaccumulation Assessment substance->bioacc hydrolysis Hydrolysis (OECD 111) degradation->hydrolysis photolysis Photodegradation degradation->photolysis biodegradation Ready Biodegradability (OECD 301) degradation->biodegradation sorption Adsorption/Desorption (OECD 106) mobility->sorption bcf Bioconcentration in Fish (OECD 305) bioacc->bcf fate_profile Environmental Fate Profile hydrolysis->fate_profile photolysis->fate_profile biodegradation->fate_profile sorption->fate_profile bcf->fate_profile

Caption: Standard experimental workflow for environmental fate assessment.

Conclusion and Future Research Directions

The available data strongly indicate that N-butylbenzenesulfonamide is not readily biodegradable and, therefore, has the potential to persist in the environment.[1] However, a comprehensive assessment of its environmental risk is hampered by the lack of publicly available, experimental data on its bioaccumulation potential, mobility in soil, and abiotic degradation rates.

For a more complete understanding of the environmental fate of NBBS, the following research is recommended:

  • Conducting standardized tests for bioaccumulation (OECD 305), soil adsorption/desorption (OECD 106), and hydrolysis (OECD 111) to fill the existing data gaps.

  • Investigating the photodegradation of NBBS under environmentally relevant conditions to determine its atmospheric and aquatic half-life.

  • Elucidating the microbial degradation pathway of NBBS to identify the responsible microorganisms and potential persistent metabolites.

This information is essential for environmental risk assessments and for guiding the development of safer, more sustainable alternatives in the plastics industry.

References

Unveiling the Antiandrogenic Properties of N-Butylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbenzenesulfonamide (NBBS) is a chemical compound that has garnered significant interest for its notable antiandrogenic activity. Initially identified as a plasticizer, its discovery as a potent androgen receptor (AR) antagonist has opened new avenues for its potential therapeutic applications, particularly in androgen-dependent conditions. This technical guide provides an in-depth overview of the antiandrogenic activity of NBBS, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

N-butylbenzenesulfonamide is a sulfonamide that is benzenesulfonamide substituted by a butyl group at the nitrogen atom. It has been isolated from the plant Prunus africana and has been shown to exhibit antiandrogenic activity[1]. Extracts from Pygeum africanum (the former botanical name for Prunus africana) are utilized in the management of benign prostatic hyperplasia (BPH) and prostate cancer[2]. The antiandrogenic effects of NBBS are central to the therapeutic efficacy of these extracts[2][3].

Quantitative Data on Antiandrogenic Activity

The antiandrogenic potency of n-butylbenzenesulfonamide has been quantified through various in vitro assays. While specific IC50 and binding affinity values are not consistently reported across publicly available literature, the existing data robustly supports its function as a competitive androgen receptor antagonist.

Assay TypeCell LineKey FindingsReference
AR Responsive Reporter Gene Assay-A selective dichloromethane extract of Pygeum africanum containing NBBS showed the highest antiandrogenic effect among tested plant extracts.[2][4]
Androgen Receptor Transactivation Assay-NBBS acts as a specific androgen receptor antagonist.[5]
Prostate Cancer Cell Growth AssayHuman Prostate Cancer CellsNBBS inhibits the growth of human prostate cancer cells.[6]
Androgen Receptor Nuclear Translocation Assay-NBBS inhibits the translocation of the androgen receptor to the cell nucleus.[5][6]

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism underlying the antiandrogenic activity of n-butylbenzenesulfonamide is its direct antagonism of the androgen receptor. In a normal physiological state, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

NBBS competitively binds to the ligand-binding domain of the androgen receptor, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, ultimately leading to a suppression of androgen-dependent gene expression and cellular processes.

Signaling Pathway of Androgen Receptor Action and Inhibition by NBBS

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds NBBS n-Butylbenzenesulfonamide (NBBS) NBBS->AR Competitively Binds & Inhibits Androgen Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Biological_Response Androgenic Biological Response Gene_Transcription->Biological_Response Leads to

Caption: Androgen receptor signaling pathway and its inhibition by n-butylbenzenesulfonamide (NBBS).

Experimental Protocols

The antiandrogenic activity of n-butylbenzenesulfonamide has been characterized using a variety of established experimental protocols. Below are detailed methodologies for key assays.

Androgen Receptor Responsive Reporter Gene Assay

This assay is a cornerstone for quantifying the agonistic or antagonistic activity of a compound on the androgen receptor.

Objective: To measure the ability of NBBS to inhibit androgen-induced gene expression.

Methodology:

  • Cell Culture: Human prostate cancer cells (e.g., LNCaP or PC-3 cells stably expressing the androgen receptor) are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An AR expression vector (if the cell line does not endogenously express sufficient levels of AR).

    • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., a promoter with multiple AREs). A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

  • Treatment: After transfection, cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to induce reporter gene expression. Concurrently, cells are treated with varying concentrations of n-butylbenzenesulfonamide. Control groups include vehicle-treated cells and cells treated with a known antiandrogen (e.g., bicalutamide).

  • Luciferase Assay: Following an incubation period (typically 24-48 hours), cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: The inhibitory effect of NBBS is determined by the reduction in luciferase activity in the presence of DHT. Data is typically plotted as a dose-response curve to calculate the IC50 value.

Experimental Workflow for AR Reporter Gene Assay

A 1. Cell Seeding (Prostate Cancer Cells) B 2. Transfection - AR Expression Vector - ARE-Luciferase Reporter Vector A->B C 3. Treatment - Androgen (DHT) - +/- n-Butylbenzenesulfonamide (NBBS) B->C D 4. Incubation (24-48 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Activity Measurement (Luminometer) E->F G 7. Data Analysis - Normalize to Control - Calculate IC50 F->G

Caption: Workflow for an androgen receptor (AR) responsive reporter gene assay.

Androgen Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus.

Objective: To determine if NBBS inhibits the androgen-induced nuclear translocation of the AR.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cells are grown on coverslips or in imaging-compatible plates. Cells are then treated with an androgen (e.g., DHT) in the presence or absence of n-butylbenzenesulfonamide.

  • Immunofluorescence: After treatment, cells are fixed and permeabilized. The androgen receptor is then labeled using a specific primary antibody followed by a fluorescently-tagged secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • Microscopy and Image Analysis: The subcellular localization of the androgen receptor is visualized using fluorescence microscopy. The intensity of the AR fluorescence signal in the nucleus versus the cytoplasm is quantified using image analysis software. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in NBBS-treated cells compared to DHT-only treated cells indicates inhibition of nuclear translocation.

Competitive Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity of NBBS to the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptor is prepared, typically from the cytosol of rat prostate tissue or from recombinant human AR protein.

  • Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of unlabeled n-butylbenzenesulfonamide.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand using methods such as hydroxylapatite precipitation or filter binding.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of NBBS. From this curve, the IC50 value (the concentration of NBBS that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

N-butylbenzenesulfonamide has been clearly identified as a specific androgen receptor antagonist. Its ability to competitively inhibit androgen binding, prevent AR nuclear translocation, and consequently suppress androgen-dependent gene transcription underscores its potential as a therapeutic agent for conditions driven by androgen signaling, such as benign prostatic hyperplasia and prostate cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of NBBS and other potential antiandrogenic compounds. Further research to fully elucidate its in vivo efficacy, safety profile, and potential for drug development is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzenesulfonamide Derivatives for the Treatment of Benign Prostatic Hyperplasia (BPH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The management of BPH often involves pharmacological intervention, with alpha-1 adrenergic receptor antagonists being a cornerstone of therapy.[1][2] A significant class of these antagonists is the benzenesulfonamide derivatives, exemplified by the widely prescribed drug Tamsulosin.[3] These compounds selectively block α1a- and α1d-adrenoceptors, which are predominant in the prostate, leading to smooth muscle relaxation and improved urinary flow.[4]

Recent research has also highlighted the role of the Rho-kinase (ROCK) signaling pathway in the pathophysiology of BPH, making it another attractive target for therapeutic intervention.[5][6] Inhibition of the RhoA/ROCK pathway can lead to the relaxation of prostate smooth muscle, addressing the dynamic component of BPH.[6] This document provides detailed application notes and protocols for the synthesis and evaluation of benzenesulfonamide derivatives as potential treatments for BPH, targeting both α1-adrenergic receptors and the Rho-kinase pathway.

Key Therapeutic Targets and Signaling Pathways

Alpha-1 Adrenergic Receptor Antagonism

The dynamic component of BPH is largely mediated by the contraction of smooth muscle in the prostate stroma and capsule, which is regulated by the sympathetic nervous system through α1-adrenoceptors.[2] Benzenesulfonamide derivatives, such as Tamsulosin and Silodosin, are designed to selectively antagonize the α1a and α1d subtypes, which are predominantly expressed in the prostate, over the α1b subtype found in blood vessels. This selectivity, known as uroselectivity, minimizes cardiovascular side effects like orthostatic hypotension.[3][7]

alpha1_adrenergic_pathway NE Norepinephrine alpha1_AR α1a/α1d-Adrenergic Receptor NE->alpha1_AR binds Gq Gq Protein alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction promotes PKC->Contraction promotes Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->alpha1_AR antagonizes

Alpha-1 Adrenergic Signaling Pathway in Prostate Smooth Muscle.
Rho-Kinase (ROCK) Inhibition

The RhoA/ROCK signaling pathway is a key regulator of smooth muscle contraction and cell proliferation.[5] In BPH, this pathway is often upregulated, contributing to both the dynamic (increased muscle tone) and static (prostate growth) components of the disease.[6] Inhibitors of ROCK can induce relaxation of prostate smooth muscle and may also have anti-proliferative effects.[6]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (Benzenesulfonyl chloride, Amines) synthesis Chemical Synthesis (e.g., Sulfonamide formation, N-alkylation) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization binding_assay Receptor Binding Assays (α1a, α1d, α1b, ROCK) characterization->binding_assay functional_assay Functional Assays (e.g., Calcium mobilization, prostate smooth muscle contraction) binding_assay->functional_assay selectivity Determine Ki, IC50, EC50 and Selectivity functional_assay->selectivity animal_model BPH Animal Model (e.g., Testosterone-induced) selectivity->animal_model efficacy Efficacy Studies (e.g., Urodynamic measurements) animal_model->efficacy pk_pd Pharmacokinetics & Pharmacodynamics efficacy->pk_pd toxicity Toxicology Studies pk_pd->toxicity

References

Application Notes and Protocols: N-Butylbenzenesulfonamide (BBSA) as a Plasticizer in Polyamamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-butylbenzenesulfonamide (BBSA) as a plasticizer in polyamides. This document details the effects of BBSA on the thermal and mechanical properties of polyamides, along with detailed protocols for sample preparation and characterization.

Introduction

N-butylbenzenesulfonamide (BBSA) is a versatile liquid plasticizer widely employed to enhance the flexibility and processability of polyamides, commonly known as nylons.[1][2][3] Polyamides are a class of engineering thermoplastics valued for their high strength, stiffness, and thermal resistance. However, their inherent rigidity can be a limitation in applications requiring greater ductility. BBSA addresses this by lowering the glass transition temperature (Tg) of the polyamide, making the material less brittle and easier to process.[1][2][3] This plasticizing effect is achieved through the disruption of the strong intermolecular hydrogen bonds between polyamide chains and the formation of new hydrogen bonds between the BBSA molecules and the polyamide.[4]

Data Presentation: Effects of BBSA on Polyamide Properties

The incorporation of BBSA into polyamides leads to predictable changes in their thermal and mechanical properties. The following tables summarize the expected effects based on available data.

Table 1: Effect of BBSA on the Thermal Properties of Polyamides

PropertyPolyamide TypeBBSA ConcentrationObserved EffectReference
Glass Transition Temperature (Tg)Amorphous Aliphatic Polyamide~0.65 BBSA units per amide unit~20 K decrease[4]
Glass Transition Temperature (Tg)Polyamide 12 (PA12)20 mol%Decrease from 50°C to ~0°C[5]
Melting Temperature (Tm)Polyamide 11 (PA11)Not specified~10°C decrease[4]

Table 2: General Effects of BBSA on the Mechanical Properties of Polyamides

PropertyGeneral Trend with Increasing BBSA Concentration
Tensile StrengthDecrease
Young's ModulusDecrease
Elongation at BreakIncrease
ToughnessIncrease

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of BBSA-plasticized polyamides.

Preparation of Plasticized Polyamide Samples

This protocol describes the melt blending of BBSA with polyamide pellets followed by injection molding to create standardized test specimens.

Materials:

  • Polyamide pellets (e.g., PA6, PA66, PA12), dried in a vacuum oven at 80°C for at least 4 hours.

  • N-butylbenzenesulfonamide (BBSA)

Equipment:

  • Twin-screw extruder

  • Injection molding machine

  • Standard dumbbell-shaped mold (e.g., ASTM D638 Type I)

Procedure:

  • Pre-mix the dried polyamide pellets with the desired weight percentage of BBSA in a sealed container.

  • Set the temperature profile of the twin-screw extruder to the appropriate melt processing temperature for the specific polyamide grade.

  • Feed the pre-mixed polyamide and BBSA into the extruder.

  • Extrude the molten blend into strands and cool them in a water bath.

  • Pelletize the cooled strands.

  • Dry the plasticized polyamide pellets in a vacuum oven at a temperature below the boiling point of BBSA for at least 4 hours.

  • Set the injection molding machine parameters (temperature, pressure, and injection speed) according to the recommendations for the specific polyamide.

  • Mold the dried, plasticized pellets into dumbbell-shaped specimens for mechanical testing and flat plaques for other analyses.[2][6]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition temperature (Tg) and melting temperature (Tm) of BBSA-plasticized polyamides.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Weigh a 5-10 mg sample of the plasticized polyamide into an aluminum DSC pan.

  • Seal the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected melting point of the polyamide at a heating rate of 10°C/min under a nitrogen atmosphere.[7][8]

  • Cool the sample to below its expected Tg at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at 10°C/min to obtain the thermal transitions.

  • Determine the Tg as the midpoint of the step transition in the heat flow curve from the second heating scan.[7]

  • Determine the Tm as the peak of the endothermic melting event.

Mechanical Analysis: Dynamic Mechanical Analysis (DMA)

This protocol is for characterizing the viscoelastic properties of BBSA-plasticized polyamides, including the storage modulus (E'), loss modulus (E''), and tan delta, and for determining the Tg.

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a film tension or single cantilever clamp.[9]

Procedure:

  • Prepare rectangular specimens from the molded plaques with dimensions suitable for the DMA clamp (e.g., 25 mm x 6 mm x 1 mm).[9]

  • Mount the specimen in the DMA clamp, ensuring it is securely fastened.

  • Set the DMA to perform a temperature sweep from a temperature below the expected Tg to a temperature above it.

  • Use a heating rate of 2-3°C/min.[10]

  • Apply a sinusoidal strain at a fixed frequency, typically 1 Hz.[11] The strain amplitude should be within the linear viscoelastic region of the material.

  • Record the storage modulus, loss modulus, and tan delta as a function of temperature.

  • The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.[11]

Compositional Analysis: Thermogravimetric Analysis (TGA)

This protocol is for determining the concentration of BBSA in the plasticized polyamide.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Weigh a 10-20 mg sample of the plasticized polyamide into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a temperature above the decomposition temperature of the BBSA but below the decomposition temperature of the polyamide (e.g., up to 300°C) at a heating rate of 10-20°C/min in an inert atmosphere (e.g., nitrogen).[12][13]

  • The initial weight loss will correspond to the volatilization of the BBSA.

  • To determine the polymer and any inorganic filler content, continue heating to a higher temperature (e.g., 600-800°C) and then switch the atmosphere to air or oxygen to burn off the polymer.[13]

  • The weight percentage of BBSA is calculated from the initial weight loss step.

Visualizations

BBSA_Plasticization_Mechanism cluster_0 Unplasticized Polyamide cluster_1 Plasticized Polyamide PA_Chain_1 Polyamide Chain H_Bond Hydrogen Bond PA_Chain_1->H_Bond PA_Chain_2 Polyamide Chain H_Bond->PA_Chain_2 PA_Chain_3 Polyamide Chain BBSA BBSA Molecule PA_Chain_3->BBSA New H-Bond PA_Chain_4 Polyamide Chain BBSA->PA_Chain_4 Unplasticized Polyamide Unplasticized Polyamide Plasticized Polyamide Plasticized Polyamide

Caption: Mechanism of Polyamide Plasticization by BBSA.

Experimental_Workflow Start Start: Polyamide Pellets & BBSA Melt_Blending Melt Blending (Twin-Screw Extruder) Start->Melt_Blending Injection_Molding Injection Molding Melt_Blending->Injection_Molding Sample_Preparation Specimen Preparation (Dumbbell, Rectangular) Injection_Molding->Sample_Preparation Characterization Characterization Sample_Preparation->Characterization DSC DSC Analysis (Tg, Tm) Characterization->DSC DMA DMA Analysis (Modulus, Tg) Characterization->DMA TGA TGA Analysis (BBSA Content) Characterization->TGA End End: Material Properties Data DSC->End DMA->End TGA->End

Caption: Experimental Workflow for BBSA-Plasticized Polyamides.

References

Analytical Methods for the Detection of 4-Butylbenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-butylbenzenesulfonamide. The methods described herein are essential for quality control, impurity profiling, and stability testing in pharmaceutical development and manufacturing.

Introduction

This compound is a sulfonamide compound that may be present as a process-related impurity or a degradation product in active pharmaceutical ingredients (APIs). Rigorous analytical monitoring is crucial to ensure the safety and efficacy of pharmaceutical products. The following sections detail validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is suitable for the quantification of this compound in drug substances. The method is designed to be simple, rapid, and reproducible, leveraging UV detection for quantification.

Chromatographic Conditions

A C18 reverse-phase column is employed for the separation. The mobile phase composition and other chromatographic parameters have been optimized for robust performance.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time 10 minutes
Method Validation Summary

The analytical method has been validated to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Experimental Protocols

2.3.1. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to the mark with the mobile phase and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3.2. Preparation of Sample Solution

  • Accurately weigh a quantity of the drug substance equivalent to 10 mg of the active pharmaceutical ingredient and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).

2.3.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area for this compound.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Blank, Standards, and Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection System_Equilibration Equilibrate HPLC System System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification

Caption: HPLC experimental workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the identification and quantification of this compound, particularly at trace levels. The method offers high selectivity and sensitivity.

Chromatographic and Mass Spectrometric Conditions

The following conditions are recommended for the GC-MS analysis.

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Temperature Program Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 91, 141, 156, 213 (Quantifier: 141)
Method Validation Summary
Validation ParameterResult
Linearity (Concentration Range) 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Experimental Protocols

3.3.1. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3.3.2. Preparation of Sample Solution

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add about 7 mL of methanol and sonicate for 10 minutes to dissolve.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions in Methanol Injection Inject into GC-MS Standard_Prep->Injection Sample_Prep Prepare Sample Solution in Methanol Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Peak_Integration Integrate Ion Chromatograms Detection->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Caption: GC-MS experimental workflow for the analysis of this compound.

Data Presentation

The quantitative data for both the HPLC-UV and GC-MS methods are summarized in the table below for easy comparison.

Analytical MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)
HPLC-UV 1 - 100> 0.9990.20.6< 298 - 102
GC-MS 0.1 - 10> 0.9980.050.15< 595 - 105

Signaling Pathways and Logical Relationships

The analytical workflow follows a logical progression from sample preparation to data analysis, ensuring accurate and reliable results. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the expected concentration of the analyte and the need for confirmatory identification.

Logical_Relationship cluster_decision Method Selection cluster_methods Analytical Methods cluster_outcome Outcome Analyte_Concentration Expected Analyte Concentration HPLC HPLC-UV (Higher Concentration, Routine QC) Analyte_Concentration->HPLC High GCMS GC-MS (Trace Levels, Confirmatory) Analyte_Concentration->GCMS Low Need_for_Confirmation Need for Structural Confirmation Need_for_Confirmation->GCMS Yes Quantitative_Results Quantitative Results HPLC->Quantitative_Results GCMS->Quantitative_Results Impurity_Profile Impurity Profile Assessment Quantitative_Results->Impurity_Profile

Caption: Logical relationship for selecting the appropriate analytical method.

Application Note: High-Performance Liquid Chromatography for the Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine for their bacteriostatic activity.[1] They function by inhibiting the synthesis of dihydrofolic acid, a crucial component for bacterial growth.[1] Due to their extensive use, there is a growing concern regarding the development of antibiotic resistance and the presence of sulfonamide residues in pharmaceutical formulations, food products, and environmental samples.[1][2] Consequently, the development of robust, sensitive, and reliable analytical methods for the quantification of sulfonamides is of paramount importance for quality control, food safety, and environmental monitoring.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the separation, identification, and quantification of sulfonamides.[1] This application note provides detailed protocols for the analysis of sulfonamides in various matrices using HPLC coupled with Ultraviolet (UV) detection, a common and cost-effective method.

Experimental Protocols

Analysis of 4-Amino Benzene Sulfonamide in Sulfonamide Hydrochloride

This protocol is suitable for the quantitative determination of 4-amino benzene sulfonamide impurity in a drug substance.

Sample Preparation:

  • Diluent Preparation: Use HPLC grade water as the diluent.[3]

  • Standard Stock Solution (4-Amino Benzene Sulfonamide): Accurately weigh approximately 5 mg of 4-Amino benzene sulfonamide standard and transfer it to a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent. This yields a concentration of about 500 µg/mL.[3]

  • Sample Solution (Sulfonamide Hydrochloride): Accurately weigh about 25 mg of the Sulfonamide Hydrochloride sample into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate to dissolve, and make up the volume with the diluent to achieve a concentration of approximately 1000 µg/mL.[3]

  • Spiked Sample Solution (for method validation): To the 25 mL volumetric flask containing the Sulfonamide Hydrochloride sample, add a known volume of the 4-Amino benzene sulfonamide stock solution before diluting to the mark with the diluent.

HPLC Conditions:

ParameterValue
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Gradient Elution (Specific gradient program should be optimized)
Flow Rate 1.0 mL/min[3]
Injection Volume 5 µL[3]
Column Temperature 25 °C[3]
Detection UV at 265 nm[3]
Run Time 40 minutes[3]
Multi-Residue Analysis of Sulfonamides in Animal Feed

This protocol is designed for the simultaneous determination of multiple sulfonamide residues in animal feed samples.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Extraction: Extract sulfonamides from the feed sample using a mixture of ethyl acetate, methanol, and acetonitrile.[4] Other tested extraction solvents include water/methanol and methanol/acetonitrile mixtures.[4]

  • Clean-up: Perform a clean-up step using a Strata-SCX solid-phase extraction cartridge to remove interfering matrix components.[4]

  • Derivatization (for Fluorescence Detection): For enhanced sensitivity with a fluorescence detector, a pre-column derivatization step with fluorescamine can be employed.[4]

HPLC Conditions:

ParameterValue
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase Gradient system of acetic acid, methanol, and acetonitrile[4]
Flow Rate 0.6 mL/min[5]
Injection Volume 40 µL[5]
Column Temperature 25 °C[5]
Detection Fluorescence Detector (FLD): Excitation at 405 nm, Emission at 495 nm[5]
Run Time 27 minutes[5]
Analysis of Sulfonamides in Milk

This protocol describes the determination of six sulfonamide residues in milk samples.

Sample Preparation (Molecularly Imprinted Polymer Solid Phase Extraction - MIPSPE):

  • Extraction: Utilize a highly selective molecularly imprinted polymer (MIP) sorbent for the solid-phase extraction of sulfanilamide, sulfacetamide, sulfadiazine, sulfathiazole, sulfamerazine, and sulfamethizole from milk samples.[6]

  • Elution: Elute the trapped sulfonamides from the MIP sorbent using an appropriate solvent. The selection of the elution solvent and its volume are critical parameters to be optimized.[6]

HPLC Conditions:

ParameterValue
Column (Details not specified in the provided text, but a C18 column is common)
Mobile Phase (Details not specified, typically a water/acetonitrile or water/methanol gradient)
Detection Diode Array Detector (DAD) at 265 nm[6]
Retention Times Sulfanilamide: 2.801 min, Sulfacetamide: 4.856 min, Sulfadiazine: 5.967 min, Sulfathiazole: 7.318 min, Sulfamerazine: 8.134 min, Sulfamethizole: 13.387 min[6]

Quantitative Data Summary

The following tables summarize the validation parameters for the described HPLC methods, demonstrating their performance.

Table 1: Method Validation for 4-Amino Benzene Sulfonamide in Sulfonamide Hydrochloride[3]

ParameterResult
Linearity (Correlation Coefficient, r²) 0.999
Recovery 85 - 115%
Limit of Detection (LOD) 0.066 - 0.067 µg/mL
Limit of Quantitation (LOQ) 0.200 - 0.202 µg/mL

Table 2: Method Validation for Multi-Residue Analysis of Sulfonamides in Feed (HPLC-FLD)[4]

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.995
Recovery 79.3 - 114.0%
Repeatability (RSD%) 2.7 - 9.1%
Reproducibility (RSD%) 5.9 - 14.9%
Limit of Detection (LOD) 34.5 - 79.5 µg/kg
Limit of Quantitation (LOQ) 41.3 - 89.9 µg/kg
Decision Limit (CCα) 197.7 - 274.6 µg/kg
Detection Capability (CCβ) 263.2 - 337.9 µg/kg

Table 3: Method Validation for Sulfonamides in Milk (MIPSPE-HPLC-DAD)[6]

ParameterResult
Decision Limit (CCα) 101.9 - 113.5 µg/kg
Detection Capability (CCβ) 114.4 - 135.4 µg/kg

Experimental Workflow and Logic

The general workflow for the analysis of sulfonamides by HPLC involves several key stages, from sample collection to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Pharmaceutical, Feed, Milk) Extraction Extraction (e.g., LLE, SPE, QuEChERS) SampleCollection->Extraction Cleanup Clean-up / Derivatization (Optional) Extraction->Cleanup HPLCSystem HPLC System (Pump, Injector, Column, Oven) Cleanup->HPLCSystem Inject Sample Detection Detection (UV/Vis, FLD, MS) HPLCSystem->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting & Interpretation Quantification->Report

Caption: General workflow for sulfonamide analysis by HPLC.

Conclusion

High-Performance Liquid Chromatography offers a reliable and robust platform for the routine analysis of sulfonamides in diverse and complex matrices. The methods outlined in this application note, utilizing both C8 and C18 reversed-phase columns coupled with UV or fluorescence detection, provide the necessary sensitivity and selectivity for quality control and residue monitoring. Proper sample preparation, including techniques like solid-phase extraction, is crucial for achieving accurate and precise results, especially at low concentration levels. The validation data presented underscore the suitability of these HPLC methods for their intended applications, ensuring compliance with regulatory requirements and safeguarding public health. For even higher sensitivity and confirmatory analysis, coupling HPLC with mass spectrometry (LC-MS/MS) is recommended.[1][2]

References

Application Notes & Protocols: Experimental Protocol for Sulfonamide Synthesis in Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of sulfonamides in dichloromethane, a common and effective method for creating a diverse range of sulfonamide derivatives. Sulfonamides are a vital class of compounds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities.[1] This protocol outlines a standard procedure for the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of sulfonamides in dichloromethane. These values can be optimized for specific substrates.

ParameterValueNotes
Reagents
Primary or Secondary Amine1.0 - 1.2 equivalentsThe limiting reagent in some protocols to ensure complete consumption.[2]
Sulfonyl Chloride1.0 equivalentThe electrophilic partner in the reaction.
Base (Pyridine or Et₃N)1.5 - 2.0 equivalentsTo neutralize the HCl generated during the reaction.[1]
Anhydrous DichloromethaneSufficient volume for 0.1 M reactionA common concentration, but can be adjusted based on substrate solubility.
Reaction Conditions
Initial Temperature0 °C (ice bath)For the controlled addition of the sulfonyl chloride to manage the exothermic reaction.[1]
Reaction TemperatureRoom Temperature (rt)The reaction is typically allowed to warm to room temperature after the addition of the sulfonyl chloride.[1]
Reaction Time6 - 18 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
Workup & Purification
Washing Solutions1M HCl, H₂O, sat. NaHCO₃, brineSequential washing steps to remove excess base, unreacted starting materials, and salts.[1]
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic layer.[1]
Purification MethodFlash Chromatography or RecrystallizationTo obtain the pure sulfonamide product.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of sulfonamides in dichloromethane.

Sulfonamide_Synthesis_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve_amine Dissolve Amine (1.1 eq) in Anhydrous DCM cool_solution Cool to 0 °C dissolve_amine->cool_solution add_base Add Base (1.5 eq) cool_solution->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl_chloride dissolve_sulfonyl_chloride Dissolve Sulfonyl Chloride (1.0 eq) in Anhydrous DCM dissolve_sulfonyl_chloride->add_sulfonyl_chloride warm_to_rt Warm to Room Temperature add_sulfonyl_chloride->warm_to_rt stir_reaction Stir for 6-18 h warm_to_rt->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc dilute_dcm Dilute with DCM monitor_tlc->dilute_dcm Upon Completion wash_hcl Wash with 1M HCl dilute_dcm->wash_hcl wash_water Wash with H₂O wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry over Na₂SO₄ wash_brine->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Flash Chromatography or Recrystallization concentrate->purify product Pure Sulfonamide purify->product

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride in dichloromethane.

Materials:

  • Primary or Secondary Amine (1.1 eq)

  • Sulfonyl Chloride (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for Flash Chromatography

  • Solvents for Chromatography (e.g., Ethyl Acetate/Hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane.

    • Place the flask in an ice bath and cool the solution to 0 °C with stirring.[1]

  • Addition of Reagents:

    • Slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents) to the cooled amine solution.

    • In a separate container, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the sulfonyl chloride solution dropwise to the stirred amine/base mixture at 0 °C over a period of 15-20 minutes.[1]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 6-18 hours.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (amine) is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess base)

      • Water

      • Saturated NaHCO₃ solution (to remove any remaining acid)

      • Brine (to aid in phase separation and remove residual water)[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure sulfonamide.[1]

Characterization:

The identity and purity of the synthesized sulfonamide can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S=O stretches.[1]

References

Application Notes and Protocols: 4-Butylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds, holds significance in medicinal chemistry primarily as a key building block in the synthesis of therapeutic agents. The benzenesulfonamide scaffold is recognized as a "privileged structure" due to its presence in a wide array of drugs with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The butyl substituent at the 4-position of the benzene ring imparts specific physicochemical properties, influencing its synthetic utility and the biological activity of its derivatives.

This document provides detailed application notes on the use of this compound, with a focus on its most prominent isomer, 4-tert-butylbenzenesulfonamide, as a pharmaceutical intermediate. It also includes a comprehensive synthesis protocol and discusses the broader context of benzenesulfonamides in drug discovery.

Key Applications in Medicinal Chemistry

The primary and most well-documented application of a this compound isomer, specifically 4-tert-butylbenzenesulfonamide, is its role as a crucial intermediate in the industrial synthesis of Bosentan .[2] Bosentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[2] In this context, 4-tert-butylbenzenesulfonamide serves as a foundational scaffold for the elaboration of the final drug molecule. Its structural features are integral to the ultimate binding affinity and pharmacological profile of Bosentan.

While specific biological activity data for this compound itself is not extensively reported in the public domain, the broader class of benzenesulfonamide derivatives has been investigated for various therapeutic targets. For instance, certain substituted benzenesulfonamides have shown potent inhibitory activity against enzymes such as phospholipase A2.[3]

Physicochemical Properties

The properties of this compound isomers contribute to their utility in synthesis and potential biological interactions.

Property4-n-Butylbenzenesulfonamide4-tert-Butylbenzenesulfonamide
Molecular Formula C10H15NO2SC10H15NO2S
Molecular Weight 213.30 g/mol [4]213.30 g/mol [5]
CAS Number 1135-00-8[4]6292-59-7[5]
Appearance Not specifiedWhite solid[2]
Melting Point Not specified136-138 °C[2]

Experimental Protocols

Synthesis of 4-tert-Butylbenzenesulfonamide

This protocol describes a common method for the synthesis of 4-tert-butylbenzenesulfonamide, a key intermediate for the drug Bosentan.[2] The reaction involves the Friedel-Crafts alkylation of benzenesulfonamide.

Materials:

  • Benzenesulfonamide

  • tert-Butyl acrylate or tert-butyl propionate

  • Hafnium tetrachloride (HfCl4) or Zirconium tetrachloride (ZrCl4) as a catalyst

  • N-methyl pyrrolidone (NMP) as a solvent

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve benzenesulfonamide in N-methyl pyrrolidone.

  • Add a catalytic amount of hafnium tetrachloride or zirconium tetrachloride to the solution.

  • To the stirring mixture, add tert-butyl acrylate or tert-butyl propionate.

  • Heat the reaction mixture to approximately 150°C and maintain under reflux.

  • Monitor the progress of the reaction periodically using HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by filtration following precipitation or by solvent extraction after quenching the reaction.

  • Purify the crude product by recrystallization or column chromatography to yield high-purity 4-tert-butylbenzenesulfonamide.

Signaling Pathways and Logical Relationships

The primary relevance of 4-tert-butylbenzenesulfonamide in a signaling pathway context is through its incorporation into Bosentan, which targets the endothelin signaling pathway.

G cluster_synthesis Synthesis of Bosentan Intermediate cluster_moa Mechanism of Action of Bosentan Benzenesulfonamide Benzenesulfonamide 4-tert-Butylbenzenesulfonamide 4-tert-Butylbenzenesulfonamide Benzenesulfonamide->4-tert-Butylbenzenesulfonamide Friedel-Crafts Alkylation Bosentan Bosentan 4-tert-Butylbenzenesulfonamide->Bosentan Further Synthetic Steps ET-A Receptor ET-A Receptor Bosentan->ET-A Receptor Antagonist ET-B Receptor ET-B Receptor Bosentan->ET-B Receptor Antagonist Endothelin-1 Endothelin-1 Endothelin-1->ET-A Receptor Binds to Endothelin-1->ET-B Receptor Binds to Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Leads to Vasoconstriction/\nVasodilation Vasoconstriction/ Vasodilation ET-B Receptor->Vasoconstriction/\nVasodilation Leads to G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring (HPLC) Reaction Monitoring (HPLC) Reaction Setup->Reaction Monitoring (HPLC) Reaction Monitoring (HPLC)->Reaction Setup Incomplete Workup & Isolation Workup & Isolation Reaction Monitoring (HPLC)->Workup & Isolation Complete Purification Purification Workup & Isolation->Purification Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification->Characterization (NMR, MS, etc.) Final Product Final Product Characterization (NMR, MS, etc.)->Final Product

References

N-Butylbenzenesulfonamide: A Novel Androgen Receptor Antagonist for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbenzenesulfonamide (NBBS), a natural compound isolated from the bark of the African plum tree (Pygeum africanum), has emerged as a significant molecule of interest in the field of prostate cancer research.[1][2][3][4][5][6] Extensive studies have identified NBBS as a potent and specific antagonist of the human androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2][5][6] This document provides detailed application notes and experimental protocols for the use of NBBS in inhibiting prostate cancer cell growth, focusing on its mechanism of action as an AR antagonist. These guidelines are intended for researchers, scientists, and professionals involved in oncology and drug development.

Mechanism of Action: Androgen Receptor Antagonism

N-butylbenzenesulfonamide exerts its anti-cancer effects primarily through the antagonism of the androgen receptor. Unlike some conventional antiandrogens, NBBS not only competes with androgens for binding to the AR but also actively inhibits the translocation of the AR from the cytoplasm to the nucleus.[1][5][6] This dual action effectively blocks the downstream signaling cascade that promotes the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA), which are crucial for the growth and survival of prostate cancer cells.[1][4]

The specificity of NBBS for the androgen receptor is a key characteristic. Studies have shown that it inhibits AR-mediated transactivation without significantly affecting other steroid hormone receptors, such as the glucocorticoid receptor (GR), estrogen receptor alpha (ERα), or estrogen receptor beta (ERβ).[5] This selectivity suggests a favorable profile for targeted therapy in prostate cancer.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of N-butylbenzenesulfonamide in prostate cancer cell lines.

Table 1: Inhibition of Androgen Receptor Transactivation by N-Butylbenzenesulfonamide

Cell LineReporter Gene AssayConcentration of NBBSInhibition of AR Transactivation
PC-3 (transfected with AR)MMTV-Luciferase10 µM~60%
PC-3 (transfected with AR)MMTV-Luciferase100 µM~90%

Data extracted from studies on AR-responsive reporter gene assays.

Table 2: Effect of N-Butylbenzenesulfonamide on Prostate Cancer Cell Growth

Cell LineAssayConcentration of NBBSGrowth Inhibition
LNCaPCell Viability Assay10 µMSignificant Inhibition
LNCaPCell Viability Assay100 µMStrong Inhibition
PC-3 (AR-negative)Cell Viability AssayUp to 100 µMNo significant effect

This data highlights the AR-dependent mechanism of growth inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of N-butylbenzenesulfonamide in prostate cancer research.

Protocol 1: Cell Viability Assay to Determine Growth Inhibition

Objective: To assess the dose-dependent effect of N-butylbenzenesulfonamide on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • N-butylbenzenesulfonamide (NBBS) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of NBBS in complete medium. Remove the medium from the wells and add 100 µL of the diluted NBBS solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest NBBS concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of NBBS that inhibits cell growth by 50%).

Protocol 2: Androgen Receptor (AR) Transactivation Assay

Objective: To determine the antagonistic effect of N-butylbenzenesulfonamide on androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cells (e.g., LNCaP) or other suitable cells (e.g., PC-3) transiently or stably transfected with an androgen receptor expression vector and an AR-responsive reporter plasmid (e.g., MMTV-luciferase).

  • Charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881).

  • N-butylbenzenesulfonamide (NBBS).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection (if applicable): Seed cells in a 24-well plate in a medium containing CS-FBS. If using transient transfection, transfect the cells with the AR and reporter plasmids according to standard protocols.

  • Compound and Ligand Treatment: After 24 hours, replace the medium with fresh medium containing CS-FBS. Treat the cells with varying concentrations of NBBS for 1-2 hours before adding a fixed concentration of DHT (e.g., 1 nM). Include controls for vehicle, DHT alone, and NBBS alone.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percentage of inhibition of DHT-induced AR transactivation by NBBS.

Protocol 3: Immunofluorescence for Androgen Receptor Nuclear Translocation

Objective: To visualize the effect of N-butylbenzenesulfonamide on the subcellular localization of the androgen receptor.

Materials:

  • Prostate cancer cells (e.g., LNCaP).

  • Cell culture-treated coverslips or chamber slides.

  • Dihydrotestosterone (DHT).

  • N-butylbenzenesulfonamide (NBBS).

  • 4% Paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against Androgen Receptor.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Grow cells on coverslips or chamber slides in a medium containing CS-FBS.

  • Treatment: Treat the cells with vehicle, DHT (e.g., 10 nM), or DHT in combination with NBBS (e.g., 10-100 µM) for a specified time (e.g., 1-2 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with the permeabilization buffer.

  • Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-AR antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of the AR using a fluorescence microscope. In DHT-treated cells, AR should translocate to the nucleus. In cells co-treated with NBBS, AR should be retained in the cytoplasm.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

AR_Signaling_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Translocation NBBS N-Butylbenzenesulfonamide (NBBS) NBBS->AR Binds & Antagonizes AR_nucleus->AR Blocked by NBBS ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Cell_Viability_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Serial Dilutions of NBBS incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end AR_Translocation_Workflow start Start culture_cells Culture Cells on Coverslips start->culture_cells treatment Treat with DHT +/- NBBS culture_cells->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm staining Immunofluorescent Staining for AR and DAPI fix_perm->staining imaging Visualize with Fluorescence Microscope staining->imaging analysis Analyze AR Subcellular Localization imaging->analysis end End analysis->end

References

Troubleshooting & Optimization

troubleshooting low yield in sulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in sulfonamide synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides, and what are the key reactants?

The most prevalent and well-established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[3] A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[2][3]

Q2: What are the primary factors that can lead to low yields in sulfonamide synthesis?

Several critical parameters can significantly impact the yield of a sulfonamide synthesis reaction:

  • Purity of Starting Materials: Impurities in the sulfonyl chloride or amine can lead to undesirable side reactions. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze.[1]

  • Reaction Temperature: Inadequate temperature control can lead to the decomposition of reactants or the formation of side products.[1]

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the amine without causing side reactions. The solvent needs to be inert to the reaction conditions and capable of dissolving the reactants.[1]

  • Stoichiometry: The precise ratio of reactants is crucial. An excess of the amine is sometimes used to drive the reaction to completion.[1]

Q3: What are common side reactions that can lower the yield of the desired sulfonamide product?

Several side reactions can compete with the formation of the desired sulfonamide:

  • Hydrolysis of the Sulfonyl Chloride: Trace amounts of water can react with the sulfonyl chloride to form the corresponding sulfonic acid, which is unreactive towards the amine.[1]

  • Formation of Multiple Products: The sulfonylation reaction can sometimes yield multiple products, which can complicate purification and lower the isolated yield of the target compound.[4]

  • Dimerization or Polymerization: At elevated temperatures, side reactions leading to dimers or polymers can occur.[1]

  • Reaction with Solvent: Protic solvents can react with the sulfonyl chloride, reducing the amount available to react with the amine.[1]

Q4: Are there specific safety precautions to consider when working with sulfonyl chlorides?

Yes, sulfonyl chlorides are reactive and moisture-sensitive compounds that should be handled with care in a well-ventilated fume hood.[4] They can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Troubleshooting Guide

This guide addresses specific problems encountered during sulfonamide synthesis that can lead to low yields.

Problem 1: Low to No Formation of the Desired Product
Potential Cause Recommended Solution
Degraded or Impure Starting Materials Verify the purity of the amine and sulfonyl chloride using analytical techniques like NMR or LC-MS. Use freshly opened or properly stored reagents, as sulfonyl chlorides are moisture-sensitive. Consider repurifying starting materials if their purity is questionable.[1]
Incorrect Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require initial cooling (e.g., 0 °C) to control an initial exothermic reaction, followed by warming to room temperature or heating to drive the reaction to completion.[1][4] Solvent: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4] Ensure the solvent is dry, especially when using moisture-sensitive reagents.[1]
Poor Nucleophilicity of the Amine Amines with electron-withdrawing groups can be less reactive. In such cases, more forcing conditions, such as higher temperatures or the use of a stronger base, may be necessary to facilitate the reaction.[1]
Problem 2: Presence of Significant Side Products
Potential Cause Recommended Solution
Hydrolysis of Sulfonyl Chloride This side reaction occurs when the sulfonyl chloride reacts with water. To minimize this, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Dimerization or Polymerization These side reactions can be prevalent at elevated temperatures. To control the initial exothermic reaction, add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C), and then allow the mixture to warm to the desired reaction temperature.[1]
Reaction with Solvent Ensure that the chosen solvent is inert under the reaction conditions. Protic solvents, for instance, can react with the sulfonyl chloride and should be avoided.[1]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Formation of Multiple Products If multiple products are observed, optimizing the reaction conditions (temperature, solvent, base) is crucial.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to maximize the desired product and minimize byproducts.[4]
Inefficient Workup Procedure After the reaction is complete, a standard workup involves diluting the reaction mixture with an organic solvent and washing sequentially with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.[3][4] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.[3][4]
Suboptimal Purification Technique The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to obtain the pure sulfonamide.[3][4]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a standard method for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides using conventional heating.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Amine Solution Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[3]

  • Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[3]

Visualizations

Sulfonamide_Synthesis_Pathway Amine Amine (R-NH₂) Intermediate Protonated Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Sulfonamide Sulfonamide (R'-SO₂NHR) Intermediate->Sulfonamide - Cl⁻ HCl HCl Intermediate->HCl HCl->Salt

Caption: General reaction pathway for sulfonamide synthesis.

Troubleshooting_Workflow Start Low Sulfonamide Yield CheckPurity Check Starting Material Purity Start->CheckPurity Impure Impure Materials? CheckPurity->Impure ReviewConditions Review Reaction Conditions ConditionsOK Conditions Optimal? ReviewConditions->ConditionsOK AnalyzeSideProducts Analyze for Side Products SideProductsPresent Side Products Identified? AnalyzeSideProducts->SideProductsPresent OptimizePurification Optimize Purification PurificationEffective Purification Effective? OptimizePurification->PurificationEffective Impure->ReviewConditions No Purify Purify or Replace Reagents Impure->Purify Yes Purify->ReviewConditions ConditionsOK->AnalyzeSideProducts Yes AdjustTemp Adjust Temperature/ Solvent/Base ConditionsOK->AdjustTemp No AdjustTemp->AnalyzeSideProducts SideProductsPresent->OptimizePurification No ModifyConditions Modify Conditions to Minimize Side Reactions SideProductsPresent->ModifyConditions Yes ModifyConditions->OptimizePurification ChangeMethod Change Purification Method PurificationEffective->ChangeMethod No Success Improved Yield PurificationEffective->Success Yes ChangeMethod->Success

Caption: Troubleshooting workflow for low sulfonamide yield.

References

Technical Support Center: Optimization of HPLC Methods for Separating Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating sulfonamide isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of sulfonamide isomers.

Q1: Why am I seeing poor resolution or no separation between my sulfonamide isomers?

Poor resolution is a common issue when separating structurally similar isomers. Several factors in your HPLC method can be adjusted to improve the separation.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of sulfonamides, which are amphoteric compounds.[1] The retention and ionization state of sulfonamide isomers can be significantly altered by pH, thus affecting their separation.[1][2] For chiral separations, a low pH (e.g., 1.0 to 2.0) can enhance chromatographic efficiency and resolution.[3]

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase significantly impact selectivity. Experiment with different organic modifiers or gradients. For instance, propan-2-ol has been shown to provide better separation efficiency for some sulfonamides compared to butanol.[1]

  • Column Selection: The choice of stationary phase is crucial. Standard C18 or C8 columns are commonly used, but for positional isomers, a phenyl-based column might offer better selectivity.[4][5] For enantiomers, a chiral stationary phase (CSP) is necessary.[3][6][7] Polysaccharide-based CSPs are widely used for chiral separations.[7]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[2] It is advisable to use a column oven to maintain a constant and optimized temperature.[8] In some cases, high-temperature liquid chromatography (HT-LC) can be employed to enhance elution strength, especially with purely aqueous mobile phases.[9]

Q2: My peaks are tailing. What are the likely causes and solutions?

Peak tailing can obscure the resolution of closely eluting isomers and affect accurate quantification.

  • Secondary Interactions: Unwanted interactions between the basic amino group of sulfonamides and acidic residual silanol groups on the silica-based stationary phase are a common cause of tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups, minimizing these interactions.[10]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.[10]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Column Degradation: An old or contaminated column can lead to poor peak shape.

    • Solution: Replace the analytical column and use a guard column to extend its life.[10]

Q3: I'm observing broad or split peaks. What should I investigate?

Broad or split peaks can indicate a variety of issues with your HPLC system or method.

  • Broad Peaks:

    • Cause: This could be due to extra-column band broadening (e.g., long tubing), leaks, or a clogged column frit.[8][10]

    • Solution: Use shorter, narrower internal diameter tubing and check all fittings for leaks. If the column is contaminated, it may need to be replaced.[10]

  • Split Peaks:

    • Cause: A partially blocked frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase can cause split peaks.[10]

    • Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[8] If the column is compromised, it will need replacement.

Data Presentation: Optimized HPLC Conditions

The following tables summarize quantitative data from various studies on the separation of sulfonamide isomers, providing a starting point for method development.

Table 1: Chiral Separation of Sulfonamide Enantiomers

ParameterMethod 1: R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide
Column Crownpak CR (+)[3]
Mobile Phase Perchloric acid in water[3]
pH 1.0[3]
Flow Rate Not Specified
Temperature Not Specified
Detection UV at 226 nm[3]
Resolution (Rs) > 2.5[3]

Table 2: Separation of Multiple Sulfonamides (Non-Isomeric & Isomeric)

ParameterMethod 1: 8 SulfonamidesMethod 2: 5 SulfonamidesMethod 3: Sulfamethoxazole & Related Compound
Column C12-diol mixed-mode[2]Zorbax Eclipse XDB C18[4]C18 reversed-phase[11]
Mobile Phase Acetonitrile/Phosphate Buffer (Gradient)[2]Acetic acid/Acetonitrile/Methanol (Gradient)[4]Water/Acetonitrile/Methanol (60:35:5 v/v)[11]
pH 6.5[2]Mobile phase A: 0.08% acetic acid in water[4]2.5 (adjusted with phosphoric acid)[11]
Flow Rate 1.0 - 1.5 mL/min[2]0.6 mL/min[4]1.0 mL/min[11]
Temperature 15 °C[2]25 °C[4]30 °C[11]
Detection UV at 250 nm[2]Fluorescence (Ex: 405 nm, Em: 495 nm)[4]UV at 278 nm[11]

Experimental Protocols

Below are detailed methodologies for key experiments in sulfonamide isomer separation.

Protocol 1: Chiral Separation of Sulfonamide Enantiomers

This protocol is based on the separation of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide enantiomers.[3]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Crownpak CR (+) chiral column.

    • Mobile Phase Preparation: Prepare an aqueous mobile phase by adjusting the pH of HPLC-grade water to 1.0 using perchloric acid. Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Set the UV detector to a wavelength of 226 nm.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic sulfonamide mixture in the mobile phase to a concentration of 0.5 mg/mL.[3]

  • Injection and Analysis:

    • Inject 20 µL of the sample solution.

    • Run the analysis and record the chromatogram. The enantiomers should be well-resolved with a resolution greater than 2.5.[3]

Protocol 2: Separation of Positional Sulfonamide Isomers using a Mixed-Mode Column

This protocol is adapted for the separation of a mixture of eight sulfonamides.[2]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector and a column oven.

    • Column: C12-diol mixed-mode column.

    • Mobile Phase Preparation:

      • Mobile Phase A: 40 mM Phosphate buffer (KH2PO4/K2HPO4) at pH 6.5.

      • Mobile Phase B: Acetonitrile.

      • Filter and degas all mobile phases.

  • Chromatographic Conditions:

    • Set the column temperature to 15 °C.

    • Set the UV detector to a wavelength of 250 nm.

    • Program a gradient elution and flow rate as described in the source literature to achieve separation within 20 minutes.[2]

  • Sample Preparation:

    • Prepare a standard mixture of the sulfonamide isomers in a suitable solvent.

  • Injection and Analysis:

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram for the separation of the eight sulfonamides.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G start Start: Poor Peak Resolution check_ph Adjust Mobile Phase pH (e.g., lower pH for sulfonamides) start->check_ph check_organic Change Organic Modifier (e.g., ACN vs. MeOH) check_ph->check_organic check_column Select Appropriate Column (e.g., Phenyl for positional, Chiral for enantiomers) check_organic->check_column check_temp Optimize Column Temperature check_column->check_temp review Review Separation check_temp->review review->check_ph No, Re-optimize end Resolution Achieved review->end Yes fail Consult Further Resources review->fail No Improvement

A logical workflow for diagnosing and resolving poor peak resolution.

General Method Development Strategy for Sulfonamide Isomers

G start Define Isomer Type (Positional vs. Chiral) chiral_path Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->chiral_path Enantiomers positional_path Select Achiral Column (e.g., C18, Phenyl) start->positional_path Positional mobile_phase Screen Mobile Phases (pH, Organic Modifier) chiral_path->mobile_phase positional_path->mobile_phase optimize_conditions Fine-tune Parameters (Temperature, Flow Rate, Gradient) mobile_phase->optimize_conditions validate Method Validation optimize_conditions->validate

References

Technical Support Center: Resolving Poor Solubility of 4-Butylbenzenesulfonamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 4-butylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of the hydrophobic butyl group and the benzene ring reduces its ability to form favorable interactions with polar water molecules, leading to poor solubility.[1] While the sulfonamide group offers some polarity, the overall hydrophobic character of the molecule dominates.

Q2: What are the initial steps I should take when encountering solubility issues with this compound in my experiments?

A2: When you observe precipitation or cloudiness, consider the following initial troubleshooting steps:

  • Review the compound's physicochemical properties: Understanding the pKa of the sulfonamide group is crucial for determining the optimal pH range for solubilization.[2]

  • Prepare a concentrated stock solution: Dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol.[2][3] This stock can then be serially diluted into your aqueous buffer.

  • Optimize the final solvent concentration: Ensure the final concentration of the organic co-solvent is minimal (typically below 1%) to avoid potential toxicity or interference in biological assays.[2]

  • Adjust the pH of the aqueous medium: Since sulfonamides are weakly acidic, increasing the pH of the buffer can ionize the sulfonamide group, forming a more soluble salt.[1][4][5]

Q3: What are the most effective strategies for significantly enhancing the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[6][7][8][9] The choice of method will depend on the specific experimental requirements. Key strategies include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the sulfonamide group.[1][4]

  • Co-solvency: Utilizing water-miscible organic solvents to increase the solubility.[3][10]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[8][10]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to encapsulate the nonpolar regions of the molecule.[1]

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution rate.[6][11][12][13][14]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution velocity.[15][16][17][18]

Troubleshooting Guides

Issue 1: My this compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

  • Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous buffer, even with the presence of a co-solvent.

  • Troubleshooting Steps:

    • Decrease the final concentration: Attempt to use a lower final concentration of this compound in your experiment if feasible.

    • Increase the co-solvent concentration: Gradually increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your experimental system to the co-solvent.

    • Adjust the pH of the buffer: Increase the pH of the aqueous buffer to ionize the sulfonamide and improve its solubility.

    • Consider a different solubilization technique: If simple co-solvency is insufficient, explore more advanced methods like using surfactants or cyclodextrins.

Issue 2: I'm observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Possible Cause: Undissolved particles of this compound are leading to inaccurate effective concentrations and variability in your results.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Before use, carefully examine your solutions for any signs of precipitation or cloudiness.

    • Filter the solution: Pass the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Use a positive control: Include a positive control with a known soluble compound to ensure your assay is performing correctly.

    • Re-evaluate your solubilization strategy: If solubility issues persist, a more robust method like creating a solid dispersion or a nanosuspension may be necessary to achieve consistent results.

Quantitative Data Presentation

The following tables illustrate how to present quantitative data for solubility enhancement experiments. Note: The data presented here are examples and may not represent the actual solubility of this compound.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
5.010
6.025
7.080
7.4150
8.0500
9.01200

Table 2: Effect of Co-solvents on the Solubility of this compound in a pH 7.4 Buffer at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0150
Ethanol5450
Ethanol10900
Propylene Glycol5600
Propylene Glycol101300
PEG 4005800
PEG 400101800

Table 3: Effect of Surfactants on the Apparent Solubility of this compound in Water at 25°C

SurfactantConcentration (% w/v)Apparent Solubility (µg/mL)
None015
Tween 800.5350
Tween 801.0750
Sodium Lauryl Sulfate0.5500
Sodium Lauryl Sulfate1.01100

Experimental Protocols & Workflows

Protocol 1: Solubility Enhancement by pH Adjustment

Methodology:

  • Prepare a series of aqueous buffers with varying pH values (e.g., from 5.0 to 9.0).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Plot the solubility as a function of pH.

experimental_workflow start Start prepare_buffers Prepare Buffers (Varying pH) start->prepare_buffers add_compound Add Excess This compound prepare_buffers->add_compound agitate Agitate to Equilibrium add_compound->agitate centrifuge Centrifuge Samples agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze end End analyze->end

Caption: Workflow for pH-dependent solubility determination.

Protocol 2: Solubility Enhancement by Co-solvency

Methodology:

  • Prepare stock solutions of various water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Create a series of co-solvent/aqueous buffer (e.g., pH 7.4) mixtures at different volume/volume ratios (e.g., 5:95, 10:90).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH Adjustment protocol to determine the solubility in each mixture.

cosolvency_workflow start Start prepare_cosolvents Prepare Co-solvent/ Buffer Mixtures start->prepare_cosolvents add_compound Add Excess This compound prepare_cosolvents->add_compound agitate Agitate to Equilibrium add_compound->agitate centrifuge Centrifuge Samples agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze end End analyze->end

Caption: Workflow for determining co-solvent effects on solubility.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Methodology:

  • Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).[14]

  • Choose a common solvent (e.g., methanol, ethanol) in which both this compound and the carrier are soluble.

  • Dissolve the drug and the carrier in the solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • The solubility of the solid dispersion can then be determined using the method described in Protocol 1 (at a fixed pH).

solid_dispersion_workflow start Start dissolve Dissolve Drug and Carrier in Common Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under Vacuum evaporate->dry pulverize Pulverize into Fine Powder dry->pulverize end End pulverize->end

Caption: Workflow for preparing a solid dispersion.

Logical Relationship for Selecting a Solubility Enhancement Strategy

decision_tree start Poorly Soluble This compound is_ionizable Is the sulfonamide ionizable? start->is_ionizable ph_adjustment pH Adjustment or Salt Formation is_ionizable->ph_adjustment Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No other_methods Consider Other Methods: - Co-solvency - Surfactants - Cyclodextrins - Nanosuspension ph_adjustment->other_methods If insufficient solid_dispersion Solid Dispersion (e.g., Solvent Evaporation) is_thermolabile->solid_dispersion No is_thermolabile->other_methods Yes solid_dispersion->other_methods If insufficient

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Overcoming Challenges in the Purification of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in sulfonamide synthesis?

A1: Common impurities in sulfonamide synthesis include unreacted starting materials such as the parent amine or sulfonyl chloride, and byproducts from side reactions. One frequent byproduct is the disubstituted sulfonamide, where two molecules of the sulfonyl chloride react with the primary amine. Additionally, hydrolysis of the sulfonyl chloride can lead to the corresponding sulfonic acid, which can complicate purification.[1][2] During purification, degradation of the sulfonamide on acidic silica gel can also introduce impurities.[1]

Q2: My sulfonamide appears to be degrading on the silica gel column. What can I do?

A2: The acidic nature of standard silica gel can cause the degradation of some sulfonamides, particularly those with acid-labile functional groups.[1] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel with an eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[1]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]

  • Alternative purification methods: If your compound is a solid, recrystallization can be a highly effective purification method that avoids chromatography altogether.[1]

Q3: I'm struggling to obtain crystalline material from my sulfonamide product. It keeps crashing out as an oil or amorphous solid. What are some solutions?

A3: Oiling out or forming an amorphous solid instead of crystals is a common issue in sulfonamide purification.[3] This often happens when the solution is too supersaturated or cools too quickly. Here are some troubleshooting steps:

  • Slow down the cooling process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]

  • Use a solvent/anti-solvent system: Dissolve your sulfonamide in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled precipitation can promote crystal growth.[3]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small seed crystal from a previous successful crystallization.[3]

Q4: My purified sulfonamide shows multiple spots on TLC even after column chromatography. What could be the issue?

A4: If you observe multiple spots on TLC after purification, it could be due to several factors:

  • Co-elution of impurities: The chosen solvent system may not be adequate to separate the impurities from your product. You may need to screen different solvent systems with varying polarities.

  • On-plate decomposition: The compound might be degrading on the silica gel of the TLC plate. You can test for this by running a 2D TLC. Spot the compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. If you see off-diagonal spots, your compound is likely unstable on silica.[4]

  • Polymorphism: Sulfonamides are known to exhibit polymorphism, where the same compound can exist in different crystalline forms.[3] These polymorphs can sometimes have different Rf values on TLC.

Troubleshooting Guides

Crystallization Troubleshooting
Problem Possible Cause Suggested Solution
No crystals form upon cooling Solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent. Try cooling to a lower temperature (e.g., in a freezer).
Nucleation is inhibited.Scratch the inside of the flask with a glass rod. Add a seed crystal.[3]
Product "oils out" or forms an amorphous powder Solution is too supersaturated; cooling is too rapid.Re-heat the solution and allow it to cool more slowly. Add a bit more solvent. Use a solvent/anti-solvent crystallization method.[3]
Low recovery of crystalline product Too much solvent was used.Use the minimum amount of hot solvent needed to dissolve the compound. Ensure complete cooling.
The compound is significantly soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at cold temperatures.
Crystals are discolored or contain visible impurities Incomplete removal of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of spots (co-elution) Inappropriate solvent system.Screen for a better eluent system using TLC. Try a gradient elution.
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Streaking of spots on TLC/column Compound is too polar for the eluent.Increase the polarity of the eluent. Add a modifier like acetic acid or methanol.
Compound is degrading on the silica gel.Deactivate the silica gel with triethylamine or switch to a different stationary phase like alumina.[1]
Compound won't elute from the column Compound is too polar and strongly adsorbed to the silica.Drastically increase the polarity of the eluent (e.g., switch to 10-20% methanol in dichloromethane).
Compound has decomposed on the column.Test for compound stability on silica gel before performing chromatography.[4]
Cracking or channeling of the silica gel bed Improperly packed column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: General Recrystallization of a Sulfonamide
  • Solvent Selection: Choose a solvent in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common solvents for sulfonamides include ethanol, methanol, isopropanol, and ethyl acetate.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding small portions of the hot solvent until the sulfonamide is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

Protocol 2: Deactivation of Silica Gel for Column Chromatography
  • Prepare the Slurry: In a beaker, weigh out the required amount of silica gel.

  • Add the Eluent with Modifier: Prepare the initial, least polar eluent you plan to use for the chromatography. To this eluent, add 0.5-1% (v/v) of triethylamine.

  • Slurry Formation: Slowly add the modified eluent to the silica gel while stirring to create a uniform slurry. Ensure there are no dry clumps of silica gel.

  • Pack the Column: Pour the slurry into the chromatography column and proceed with packing as you normally would.

  • Elution: Run the column using eluents that have been similarly modified with 0.5-1% triethylamine.

Visualizations

experimental_workflow start Crude Sulfonamide Product assess_purity Assess Purity and Impurity Profile (TLC, LC-MS) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No / Impurities persist is_pure_xtal Is the product pure? recrystallization->is_pure_xtal final_product Pure Sulfonamide is_pure_xtal->final_product Yes is_pure_xtal->chromatography No check_stability Check Stability on Silica Gel (2D TLC) chromatography->check_stability stable Stable? check_stability->stable standard_silica Standard Silica Gel Chromatography stable->standard_silica Yes deactivated_silica Deactivated Silica Gel or Alternative Stationary Phase stable->deactivated_silica No is_pure_chrom Is the product pure? standard_silica->is_pure_chrom deactivated_silica->is_pure_chrom is_pure_chrom->recrystallization No, but solidifies is_pure_chrom->final_product Yes

Caption: A general workflow for the purification of sulfonamide compounds.

troubleshooting_crystallization start Attempt Crystallization outcome What is the outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Product Oils Out outcome->oiling_out Amorphous/Oily Solid low_recovery Low Recovery outcome->low_recovery Low Yield impure_crystals Impure Crystals outcome->impure_crystals Colored/Contaminated concentrate Concentrate Solution no_crystals->concentrate slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling check_solvent_volume Check Solvent Volume low_recovery->check_solvent_volume charcoal_treatment Charcoal Treatment impure_crystals->charcoal_treatment induce_nucleation Induce Nucleation (Scratch/Seed) concentrate->induce_nucleation success Pure Crystals induce_nucleation->success solvent_antisolvent Use Solvent/Anti-solvent System slow_cooling->solvent_antisolvent solvent_antisolvent->success choose_new_solvent Choose a Different Solvent check_solvent_volume->choose_new_solvent choose_new_solvent->success recrystallize_again Recrystallize Again charcoal_treatment->recrystallize_again recrystallize_again->success

Caption: A decision tree for troubleshooting common crystallization problems.

ph_solubility cluster_0 pH and Sulfonamide Solubility low_ph Low pH (Acidic) [R-SO2-NH3+]Ar (Protonated Amine) neutral_ph Neutral pH [R-SO2-NH2]Ar (Neutral Species) low_ph->neutral_ph Increase pH solubility_low Increased Solubility (as salt) low_ph->solubility_low high_ph High pH (Basic) [R-SO2-N-]-Ar (Deprotonated Sulfonamide) neutral_ph->high_ph Increase pH solubility_mid Low Solubility (Zwitterionic or Neutral) neutral_ph->solubility_mid solubility_high Increased Solubility (as salt) high_ph->solubility_high

Caption: The relationship between pH and the solubility of sulfonamides.

References

managing neurotoxicity of n-butylbenzenesulfonamide in in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the neurotoxicity of N-butylbenzenesulfonamide (NBBS) in in vivo studies. It includes troubleshooting advice, frequently asked questions, data summaries, and detailed experimental protocols.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during in vivo experiments with NBBS.

??? My animals are showing severe adverse effects (lethargy, tremors, hunched posture) and mortality at a dose of 400 mg/kg/day. Is this expected neurotoxicity?

High doses of NBBS can induce general systemic toxicity which may confound the assessment of specific neurotoxicity.[1] In a 27-day oral gavage study in Sprague-Dawley rats, a dose of 400 mg/kg/day resulted in deaths within the first week.[1][2] These signs, including abnormal gait, tremor, hunched posture, piloerection, and lethargy, were noted as adverse effects of general toxicity at this high dose level.[3][4]

Troubleshooting Steps:

  • Dose Reduction: Consider lowering the dose. The 400 mg/kg/day dose was reduced to 300 mg/kg/day in one study to prevent further mortality, after which only mild liver effects were observed without clear signs of neurotoxicity.[2][5]

  • Differentiate from Neurotoxicity: The observed motor disturbances at such high doses may be secondary to systemic toxicity rather than a primary neurotoxic effect.[1] Careful behavioral and pathological assessment is needed to distinguish between these possibilities.

  • Monitor Systemic Health: Closely monitor animal body weight, food and water intake, and general appearance. At 400 mg/kg, significant decreases in body weight have been reported.[3][4]

??? I am not observing any neurotoxic effects (e.g., gait abnormalities) in my oral gavage study. Does this align with existing literature?

Yes, this finding is consistent with several studies. While NBBS has been labeled a neurotoxin, this is primarily based on older studies or those using intracisternal or intraperitoneal injection routes.[1][6][7] More recent studies using oral gavage in rats at doses up to 300 mg/kg/day for 27-28 days reported no alterations in gait, locomotor activity, or rearing behavior, and no evidence of peripheral nerve lesions or gliosis in the hippocampus or cerebellum.[2][5][6] The route of administration appears to be a critical factor in the manifestation of neurotoxicity.[7]

??? What is the best route of administration for studying NBBS neurotoxicity?

The choice of administration route significantly impacts the outcome.

  • Oral Gavage: This route is relevant for assessing risks from potential human exposure (e.g., through contaminated water or food).[3][6] However, studies using this route have often failed to produce the overt neurotoxicity seen with other methods.[2][6]

  • Intraperitoneal (IP) or Intracisternal (IC) Injection: These routes have been shown to induce dose-dependent motor dysfunction and histopathological changes in rabbits and rats.[7][8] They are more direct routes of exposure to the central nervous system but may have less direct relevance to typical human environmental exposure scenarios.

Researchers should choose the route based on the specific goals of their study: oral gavage for environmental risk assessment and direct injection for mechanistic neurotoxicology studies.

??? Are there established biomarkers for NBBS-induced neurotoxicity?

There are no specific, validated fluid-based biomarkers for NBBS neurotoxicity. However, researchers have investigated tissue-based markers with conflicting results.

  • Glial Fibrillary Acidic Protein (GFAP): An older study reported increased GFAP protein (a marker of astrogliosis and brain injury) in the cerebrum and brain stem of rats after acute IP dosing.[1] In contrast, a 27-day oral exposure study found no change in GFAP mRNA levels in the hippocampus.[2]

  • Iba-1: The same oral study noted a decrease in Iba-1 (a microglia marker) mRNA levels in the hippocampus.[2]

  • General Neurotoxicity Biomarkers: For broader screening, researchers could consider general biomarkers of neurotoxicity such as neurofilament light chain (NFL), S100β, or ubiquitin C-terminal hydrolase L1 (UCH-L1), although these have not been specifically evaluated for NBBS.[9]

??? Besides the nervous system, what other organs should I monitor for toxicity?

NBBS can cause toxicity in other organs, especially at higher doses. It is crucial to monitor:

  • Liver: Minimal centrilobular hypertrophy and increased liver weights have been reported in rats and mice.[2][4][10]

  • Kidneys: Significant increases in kidney weight have been observed in mice following dermal exposure and in rats after oral administration.[4][10]

  • Reproductive Organs: At high doses (400 mg/kg), adverse effects on male reproductive organs, including decreased testis and epididymides weight and histopathological changes like oligospermia, have been noted in rats.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on NBBS.

Table 1: Dose-Response and Toxicity Findings for NBBS in Rodents (Oral Administration)

Species Dose (mg/kg/day) Duration Route Key Findings Reference(s)
Sprague-Dawley Rat 100, 200 27 days Oral Gavage No alterations in gait, locomotor activity, or brain histology. [1][2]
Sprague-Dawley Rat 400 (reduced to 300) 27 days Oral Gavage Initial mortality at 400 mg/kg. At 300 mg/kg, minimal liver centrilobular hypertrophy; no neurotoxicity observed. [1][2][5]
Wistar Rat 100, 200 ~28 days+ Oral Gavage No significant parental toxicity. [3][4]

| Wistar Rat | 400 | ~28 days+ | Oral Gavage | Parental toxicity (abnormal gait, tremor, lethargy), decreased body weight, impaired reproductive performance, decreased testis weight. |[3][4] |

Table 2: Reported LD50 Values for NBBS

Species Route LD50 (mg/kg) Reference(s)
Rat Oral 1725 - 3560 [3]

| Mouse | Oral | 2900 |[3] |

Experimental Protocols

Below are detailed methodologies for key experiments relevant to in vivo NBBS studies.

Protocol 1: Oral Gavage Administration of NBBS in Rats

This protocol describes the daily administration of NBBS dissolved in a vehicle via oral gavage.

  • Materials:

    • N-butylbenzenesulfonamide (NBBS), purity >99%

    • Vehicle (e.g., Corn oil)

    • Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inch curved ball-tip for adult rats)

    • Syringes (1 mL to 5 mL, depending on volume)

    • Analytical balance

  • Preparation of Dosing Solution:

    • Calculate the required amount of NBBS and vehicle for all animals in a dose group for one day.

    • On the day of dosing, weigh the precise amount of NBBS and dissolve it in the calculated volume of corn oil to achieve the target concentration (e.g., for a 200 mg/kg dose in a 5 ml/kg volume, the concentration is 40 mg/mL).

    • Ensure the solution is homogenous. Gentle warming or vortexing may be required. Prepare a fresh solution daily.

  • Animal Handling and Dosing Procedure:

    • Weigh each animal daily before dosing to calculate the exact volume needed.

    • Gently restrain the rat, ensuring it cannot move its head.

    • Measure the distance from the animal's incisors to the last rib to estimate the correct insertion depth for the gavage needle.

    • Insert the gavage needle gently into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Once the needle is in place, slowly administer the calculated volume of the NBBS solution or vehicle control.

    • Withdraw the needle smoothly.

    • Monitor the animal for a few minutes post-dosing for any signs of distress (e.g., choking, labored breathing).

  • Schedule:

    • Dosing is often performed 5 days a week for the duration of the study (e.g., 27 days).[1][2]

Protocol 2: Assessment of Locomotor Activity (Open Field Test)

This protocol is used to assess general locomotor and exploratory behavior, which can be affected by neurotoxic compounds.

  • Apparatus:

    • Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material.

    • Video tracking system with software to automatically record and analyze movement (e.g., distance traveled, rearing frequency, time spent in center vs. periphery).

  • Procedure:

    • Acclimate animals to the testing room for at least 30 minutes before the test begins.

    • Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).

    • Record the session using the video tracking system.

  • Data Analysis:

    • The software will analyze key parameters, including:

      • Total Distance Traveled: A measure of overall locomotor activity.

      • Rearing Frequency: An indicator of exploratory behavior.

      • Time in Center Zone: A parameter sometimes used to assess anxiety-like behavior.

    • Compare the data between NBBS-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Protocol 3: Histopathological Examination of Brain Tissue

This protocol outlines the basic steps for preparing brain tissue for histological assessment of neurotoxicity markers.

  • Tissue Collection and Fixation:

    • At the end of the study, deeply anesthetize the animal.

    • Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.

  • Sectioning:

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or freezing microtome.

    • Collect sections serially in a cryoprotectant solution and store them at -20°C until staining.

  • Immunohistochemistry for Gliosis (e.g., using GFAP antibody):

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., using citrate buffer).

    • Block non-specific binding using a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours.

    • Incubate sections with a primary antibody against GFAP overnight at 4°C.

    • Wash sections in PBS and incubate with an appropriate fluorescently-labeled or biotinylated secondary antibody for 2 hours at room temperature.

    • If using a biotinylated antibody, proceed with an avidin-biotin complex (ABC) reagent followed by a diaminobenzidine (DAB) reaction to visualize the staining.

    • Mount the stained sections onto slides, dehydrate, and coverslip.

  • Analysis:

    • Examine the sections under a microscope.

    • Assess changes in the morphology and density of GFAP-positive astrocytes in specific brain regions (e.g., hippocampus, cerebellum) compared to control animals.[1][2]

Visualizations

The following diagrams illustrate key workflows and concepts related to NBBS in vivo studies.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_testing Phase 3: Behavioral & Functional Testing cluster_analysis Phase 4: Terminal Analysis acclimate Animal Acclimation (e.g., 1-2 weeks) baseline Baseline Measurements (Body Weight, etc.) acclimate->baseline grouping Randomization into Dose Groups baseline->grouping dosing Daily Dosing (e.g., Oral Gavage, 28 days) grouping->dosing obs Clinical Observations (Health, Weight, Behavior) dosing->obs behavior Behavioral Assays (e.g., Open Field Test) obs->behavior euth Euthanasia & Necropsy behavior->euth blood Blood Collection (Clinical Chemistry) euth->blood tissue Tissue Collection (Brain, Liver, Kidney) euth->tissue histo Histopathology & Immunohistochemistry tissue->histo

Caption: General experimental workflow for an in vivo NBBS subchronic toxicity study.

G start Unexpected Mortality or Severe Morbidity Observed check_dose Is the dose ≥ 400 mg/kg (oral, rat)? start->check_dose high_dose_tox High likelihood of systemic toxicity. Mortality is a known outcome at this dose. check_dose->high_dose_tox Yes check_admin Was there a dosing error? (e.g., aspiration during gavage) check_dose->check_admin No reduce_dose Action: Reduce dose immediately (e.g., to 300 mg/kg or lower). Increase monitoring frequency. high_dose_tox->reduce_dose admin_error Possible acute trauma or pulmonary complications. check_admin->admin_error Yes check_health Are there other signs of toxicity? (e.g., significant weight loss, piloerection, organomegaly) check_admin->check_health No review_protocol Action: Review gavage technique with personnel. Perform necropsy to check for esophageal/lung damage. admin_error->review_protocol systemic_tox Symptoms indicate systemic toxicity, which may confound neurotoxicity assessment. check_health->systemic_tox Yes end_node Consult with veterinarian and re-evaluate study design. check_health->end_node No collect_samples Action: Collect blood for clinical chemistry. Prioritize liver/kidney histopathology at necropsy. systemic_tox->collect_samples

Caption: Troubleshooting decision tree for high mortality/morbidity in NBBS studies.

G cluster_effects Reported Cellular & Systemic Effects cluster_outcomes Potential Downstream Outcomes nbbs NBBS Exposure (High Dose / Direct CNS Route) cns Direct CNS Impact nbbs->cns systemic Systemic Toxicity nbbs->systemic axonal Axonal/Dendritic Swelling (e.g., MAP-2 alteration) cns->axonal gliosis Astrogliosis (GFAP ↑) [Conflicting Data] cns->gliosis ? liver Hepatotoxicity systemic->liver kidney Nephrotoxicity systemic->kidney motor Motor Dysfunction (Gait Impairment, Hyperreflexia) axonal->motor liver->motor Confounding Effect kidney->motor Confounding Effect

Caption: Simplified pathway of potential NBBS-induced toxicity in vivo.

References

Validation & Comparative

Comparative Analysis of 4-Butylbenzenesulfonamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-butylbenzenesulfonamide and its analogs, supported by experimental data. It delves into their synthesis, biological activities, and structure-activity relationships to inform further research and development in medicinal chemistry.

The benzenesulfonamide scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on this compound and its structural analogs, providing a comparative analysis of their performance based on available scientific literature. While direct comparative studies focusing solely on varying the alkyl chain length at the C4 position are limited, this guide synthesizes data from various sources to provide a comprehensive overview.

Quantitative Performance Analysis

The biological activity of this compound and its analogs is most prominently evaluated through their efficacy as anticancer agents and as inhibitors of carbonic anhydrases. The following tables summarize the available quantitative data to facilitate a clear comparison.

Anticancer Activity

Benzenesulfonamide derivatives have been extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases, or the disruption of cellular processes like cell cycle progression.

Compound IDAnalog DescriptionCell LineIC50 (µM)Reference
AL106 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamideU87 (Glioblastoma)58.6[1]
5i 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideT-47D (Breast Cancer)19.7[2]
5i 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideSK-N-MC (Neuroblastoma)25.2[2]
4e N-(4-(5-(4-methoxyphenyl)-4,5-dihydropyrazol-3-yl)phenyl)benzenesulfonamideMDA-MB-231 (Breast Cancer)3.58[3]
4g N-(4-(5-(4-nitrophenyl)-4,5-dihydropyrazol-3-yl)phenyl)benzenesulfonamideMCF-7 (Breast Cancer)2.55[3]

Table 1: Comparative in vitro anticancer activity of selected benzenesulfonamide analogs. IC50 values represent the concentration required to inhibit 50% of cell growth.

Carbonic Anhydrase Inhibition

A primary target for many benzenesulfonamide-based drugs is the family of carbonic anhydrase (CA) enzymes. The inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a key strategy in cancer therapy. The sulfonamide moiety is a potent zinc-binding group, crucial for the inhibitory activity against these metalloenzymes.

Compound IDAnalog DescriptionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) Standard CA Inhibitor25012255.7[4]
2 4-(2-(2-ethylthio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide57.86.47.13.1[4]
3 4-(2-(4-oxo-2-(propylthio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide85.513.512.68.6[4]
7c 4-(3-(4-fluorobenzyl)guanidino)benzenesulfonamide>10000103.4--[5][6]
7h 4-(3-(4-(trifluoromethyl)benzyl)guanidino)benzenesulfonamide856065.8--[5][6]

Table 2: Comparative inhibitory activity of selected benzenesulfonamide analogs against human carbonic anhydrase (hCA) isoforms. Kᵢ values represent the inhibition constant.

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzene ring and modifications to the sulfonamide group.

For anticancer activity , the introduction of bulky, heterocyclic moieties often enhances cytotoxicity. For instance, the presence of a xanthone ring in compound 5i or a pyrazole moiety in compounds 4e and 4g contributes to their potent anticancer effects.[2][3] The nature of the substituent on these appended rings also plays a crucial role, with electron-donating groups sometimes leading to increased activity.[2]

In the context of carbonic anhydrase inhibition , the primary sulfonamide group is essential for binding to the zinc ion in the enzyme's active site. The "tail" of the molecule, which extends from the benzene ring, interacts with residues in and around the active site, influencing isoform selectivity. For example, compounds 2 and 3 , with their quinazolinone tails, show potent inhibition of tumor-associated isoforms hCA IX and XII.[4] The length and flexibility of these tail moieties are critical in determining the inhibitory profile.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-alkylbenzenesulfonamides and a key biological assay used for their evaluation.

Synthesis of 4-Alkylbenzenesulfonamides

A general and practical method for the synthesis of 4-alkylbenzenesulfonamides involves a two-step process starting from the corresponding alkylbenzene.

Step 1: Chlorosulfonation of Alkylbenzene

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, place the starting alkylbenzene (e.g., butylbenzene).

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice bath and add chlorosulfonic acid dropwise with constant stirring. The molar ratio of alkylbenzene to chlorosulfonic acid is typically 1:2.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-alkylbenzenesulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Amination of 4-Alkylbenzenesulfonyl Chloride

  • Reaction Setup: Dissolve the 4-alkylbenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

  • Addition of Ammonia: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is a mixture of the desired 4-alkylbenzenesulfonamide and ammonium chloride.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-alkylbenzenesulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase isoforms and the test compounds (benzenesulfonamide analogs) in a suitable buffer (e.g., Tris-HCl) containing a pH indicator.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution.

  • Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis: The initial rates of the enzymatic reaction are determined in the presence and absence of the inhibitor at various concentrations. The IC50 or Kᵢ values are then calculated by fitting the data to appropriate inhibition models.[4]

Visualizations

The following diagrams illustrate a key signaling pathway where carbonic anhydrase inhibitors play a role and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Alkylbenzene) chlorosulfonation Chlorosulfonation start->chlorosulfonation amination Amination chlorosulfonation->amination purification Purification amination->purification final_product 4-Alkylbenzenesulfonamide Analogs purification->final_product ca_assay Carbonic Anhydrase Inhibition Assay final_product->ca_assay Test Compounds cell_assay Anticancer Cell-based Assays (e.g., MTT) final_product->cell_assay Test Compounds data_analysis Data Analysis (IC50, Ki) ca_assay->data_analysis cell_assay->data_analysis

A typical workflow for the synthesis and biological evaluation of 4-alkylbenzenesulfonamide analogs.

signaling_pathway cluster_tumor_microenvironment Tumor Microenvironment (Acidic) cluster_cell Cancer Cell H_ion H⁺ HCO3_ion HCO₃⁻ CO2 CO₂ CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H2O H₂O H2O->CAIX CAIX->H_ion CAIX->HCO3_ion Benzenesulfonamide This compound Analog Benzenesulfonamide->CAIX Inhibits

Simplified signaling pathway showing the role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by a benzenesulfonamide analog.

References

Unraveling the Potency of Benzenesulfonamide Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the efficacy of various benzenesulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. Benzenesulfonamides are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This report focuses primarily on their well-established role as carbonic anhydrase inhibitors, a key mechanism underlying their diverse pharmacological applications.

Quantitative Efficacy Comparison of Benzenesulfonamide Derivatives

The inhibitory potency of benzenesulfonamide derivatives is a critical determinant of their therapeutic efficacy. The following table summarizes the in vitro inhibitory activities of a selection of recently developed derivatives against key human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), highlight the structure-activity relationships and isoform selectivity of these compounds.

Compound IDTarget Isoform(s)Kᵢ (nM)IC₅₀ (µM)Biological ActivityReference
Series 1 (Thiazolone-benzenesulfonamides)
4bhCA IX-1.52 (MDA-MB-231)Anticancer[1]
4chCA IX-3.67 (MCF-7)Anticancer[2]
4ehCA IX-3.58 (MDA-MB-231)Anticancer[1][2]
4ghCA IX-6.31 (MCF-7)Anticancer[1]
4hhCA IX-1.84 (MDA-MB-231)Anticancer[1]
Series 2 (1,2,3-Triazole-benzenesulfonamides)
6ahCA I, IX56.3 (hCA I)-Carbonic Anhydrase Inhibition
6bhCA II33.2-Carbonic Anhydrase Inhibition[3]
6chCA I, XII95.6 (hCA I)-Carbonic Anhydrase Inhibition[3]
6dhCA I, XII51.1 (hCA I)-Carbonic Anhydrase Inhibition[3]
6ehCA I, IX, XII47.8 (hCA I)-Carbonic Anhydrase Inhibition[3]
6mhCA I, IX68.6 (hCA I)-Carbonic Anhydrase Inhibition[3]
Series 3 (Pyrazolyl-thiazole-benzenesulfonamides)
17ehCA IX, XII-0.025 (CA IX)Carbonic Anhydrase Inhibition[4]
17fhCA IX, XII-0.031 (CA IX)Carbonic Anhydrase Inhibition[4]
17ghCA IX, XII-0.052 (CA IX)Carbonic Anhydrase Inhibition[4]
17hhCA IX, XII-0.048 (CA IX)Carbonic Anhydrase Inhibition[4]
Series 4 (Imidazole-benzenesulfonamides)
Compound 13M. abscessus--Antimycobacterial[5][6]
Most Active CpdMDA-MB-231, IGR39-20.5 (MDA-MB-231)Anticancer[7]
Series 5 (Anti-hepatic fibrosis)
46a--61.7% inhibitionAnti-hepatic fibrosis
46b--54.8% inhibitionAnti-hepatic fibrosis[8]
46c--60.7% inhibitionAnti-hepatic fibrosis[8]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO₂ hydration assay.[9]

Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The inhibition is quantified by observing the decrease in the rate of this reaction in the presence of the inhibitor.

Procedure:

  • A solution of the purified hCA isoform is prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH.

  • The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.

  • The enzyme-inhibitor mixture is incubated for a defined period to allow for binding.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • The change in pH, resulting from the formation of carbonic acid, is monitored over time using a pH indicator (e.g., phenol red) and a stopped-flow spectrophotometer.

  • The initial rates of the reaction are calculated for each inhibitor concentration.

  • The inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the benzenesulfonamide derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

  • The plates are incubated for a few hours to allow for the formation of formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[2]

Visualizing the Mechanism of Action and Experimental Design

To better understand the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway affected by benzenesulfonamide derivatives and a typical workflow for their evaluation.

G Benzenesulfonamide Benzenesulfonamide Derivative CAIX Carbonic Anhydrase IX (CAIX) Benzenesulfonamide->CAIX Inhibits H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe_regulation Extracellular pH Regulation H_HCO3->pHe_regulation Tumor_Microenvironment Acidic Tumor Microenvironment pHe_regulation->Tumor_Microenvironment Contributes to Tumor_Progression Tumor Progression (Invasion, Metastasis) Tumor_Microenvironment->Tumor_Progression Promotes

Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonamide Derivatives.

G Synthesis Derivative Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Carbonic Anhydrase Inhibition Assay Purification->Enzyme_Assay Cell_Culture Cancer Cell Culture Purification->Cell_Culture Data_Analysis Data Analysis (IC₅₀ / Kᵢ) Enzyme_Assay->Data_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental Workflow for Efficacy Evaluation.

References

Benzenesulfonamides in Oncology: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of benzenesulfonamide-based anticancer agents, contrasting their efficacy in laboratory cell cultures (in vitro) with outcomes in living organisms (in vivo). This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse class of compounds with a wide range of therapeutic applications. In oncology, these agents have garnered significant attention, primarily as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and play a crucial role in cancer progression.[1] This guide delves into the crucial step of translating promising in vitro results into tangible in vivo efficacy for this class of anticancer compounds.

Quantitative Performance Analysis

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a drug candidate's performance. The following tables summarize the quantitative data for several benzenesulfonamide derivatives, showcasing their in vitro cytotoxicity (IC50 values) against various cancer cell lines and, where available, their corresponding in vivo tumor growth inhibition.

In Vitro Cytotoxicity of Benzenesulfonamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)Not explicitly quantified, but noted as highly potent[2]
4e MCF-7 (Breast)Not explicitly quantified, but noted as highly potent[2]
4e MDA-MB-231 (Breast)3.58[3]
4e MCF-7 (Breast)4.58[3]
4c MDA-MB-231 (Breast)Potent growth inhibition[3]
4c MCF-7 (Breast)3.67[3]
5c MDA-MB-231 (Breast)48.10 (normoxic), 46.23 (hypoxic)
5c MCF-7 (Breast)34.33 (normoxic), 28.12 (hypoxic)
5c HepG2 (Liver)61.36 (normoxic), 69.43 (hypoxic)
23 IGR39 (Melanoma)27.8[4]
23 MDA-MB-231 (Breast)20.5[4]
AL106 U87 (Glioblastoma)58.6[5]
7c OVCAR-8 (Ovarian)Potent antiproliferative agent
BS3 K562 (Leukemia), U-251 (Glioblastoma)Submicromolar activity[6]
8a HeLa (Cervical)10.9[7]
8a MDA-MB-231 (Breast)19.22[7]
8a MCF-7 (Breast)12.21[7]
8b HeLa (Cervical)Potent, comparable to cisplatin/doxorubicin[7]
8b MDA-MB-231 (Breast)4.62 - 7.21[7]
8b MCF-7 (Breast)4.62 - 7.21[7]
In Vivo Tumor Growth Inhibition of Benzenesulfonamide Derivatives
Compound IDAnimal ModelCancer TypeDosageTumor Growth Inhibition Rate (%)Reference
7c Mouse XenograftOvarian Cancer (OVCAR-8)100 mg/kg61.79
SLC-0111 Not SpecifiedAdvanced Metastatic TumorsPhase I/II Clinical TrialUnder Investigation

Key Signaling Pathways and Experimental Workflow

To better understand the mechanisms of action and the process of evaluation for these anticancer agents, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow General Experimental Workflow for Anticancer Drug Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound_synthesis Benzenesulfonamide Derivative Synthesis cell_line_selection Selection of Cancer Cell Lines compound_synthesis->cell_line_selection mtt_assay MTT Cytotoxicity Assay cell_line_selection->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assay) ic50_determination->mechanism_studies animal_model Xenograft Mouse Model Development ic50_determination->animal_model Lead Compound Selection drug_administration Drug Administration (e.g., Oral, IP) animal_model->drug_administration tumor_measurement Tumor Volume and Body Weight Measurement drug_administration->tumor_measurement toxicity_assessment Toxicity Assessment drug_administration->toxicity_assessment data_analysis Tumor Growth Inhibition Analysis tumor_measurement->data_analysis clinical_trials Clinical Trials data_analysis->clinical_trials Promising Candidate

Caption: General experimental workflow for anticancer drug evaluation.

CAIX_signaling_pathway Carbonic Anhydrase IX (CAIX) Signaling in Cancer cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell H_ion H+ CAIX CAIX CAIX->H_ion CAIX->H_ion Catalyzes Conversion HCO3 HCO3- CAIX->HCO3 CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX pH_regulation Intracellular pH Regulation (Alkaline) HCO3->pH_regulation cell_proliferation Cell Proliferation & Survival pH_regulation->cell_proliferation metastasis Metastasis & Invasion pH_regulation->metastasis hypoxia Tumor Hypoxia hypoxia->CAIX Induces Expression benzenesulfonamide Benzenesulfonamide Inhibitors benzenesulfonamide->CAIX Inhibits Activity

Caption: Carbonic Anhydrase IX (CAIX) signaling in cancer.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The benzenesulfonamide compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.[8]

  • Incubation: The plates are incubated for an additional 2 to 4 hours, allowing for the formation of formazan crystals.[8]

  • Solubilization: A detergent reagent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Efficacy: Mouse Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo antitumor effects of drug candidates.[1]

Protocol:

  • Animal and Cell Line Preparation: Immunodeficient mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[1] The selected cancer cell line is cultured and harvested.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (often with Matrigel to improve tumor take and growth) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6] The mice are then randomly assigned to control and treatment groups.

  • Drug Administration: The benzenesulfonamide compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: The tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity (e.g., significant weight loss).[6]

  • Data Analysis: The tumor growth inhibition rate is calculated by comparing the average tumor volume in the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.

Conclusion

The development of effective anticancer agents requires a rigorous evaluation process that spans from initial in vitro screening to comprehensive in vivo studies. Benzenesulfonamides represent a promising class of compounds that often exhibit potent anticancer activity in cell-based assays. However, as the data indicates, the translation of this in vitro potency to in vivo efficacy is not always straightforward. Factors such as pharmacokinetics, metabolism, and drug delivery to the tumor site play a critical role in the overall therapeutic outcome. This guide underscores the importance of a multi-faceted approach to drug discovery, where both in vitro and in vivo data are essential for identifying and advancing the most promising benzenesulfonamide candidates for clinical development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantitative determination of sulfonamides. It outlines the process for their cross-validation, ensuring that different analytical methods can produce comparable and reliable results. The validation of these methods is assessed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and accuracy.[1][2][3] This document is intended to assist researchers and professionals in selecting the most suitable analytical method for their specific needs in drug development and quality control.

The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. Cross-validation is a critical process in pharmaceutical analysis to confirm that a developed method is suitable for its intended purpose.[1] It is essential when comparing results from two different analytical methods or from the same method across different laboratories to ensure data comparability.[1]

Performance Comparison of Analytical Methods

The performance of the three common analytical techniques for the analysis of sulfonamides is summarized below. The data presented is compiled from various validation studies and provides a clear comparison of key analytical parameters.

Table 1: Comparison of HPLC Method Validation Parameters for Sulfonamides

Validation Parameter Typical Performance Source(s)
Linearity (r²) > 0.999 [4]
Accuracy (Recovery) 78.2% - 114.0% [5]
Precision (RSD) 2.7% - 14.9% [5]
Limit of Detection (LOD) 34.5 - 79.5 µg/kg [5]

| Limit of Quantification (LOQ) | 41.3 - 150.0 µg/kg |[1][5] |

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Sulfonamides

Validation Parameter Typical Performance Source(s)
Linearity (r²) > 0.998 [6]
Accuracy (Recovery) 80% - 110% [7]
Precision (RSD) Generally better than HPLC [7]
Limit of Detection (LOD) Can reach ng/L (ppt) levels [6]

| Limit of Quantification (LOQ) | Can reach ng/L (ppt) levels |[6] |

Table 3: Comparison of UV-Visible Spectrophotometry Method Validation Parameters for Sulfonamides

Validation Parameter Typical Performance Source(s)
Linearity (Beer's Law) 0.1 - 7.0 µg/mL [8]
Accuracy (Recovery) 97.3% - 100.8% [8]
Precision (RSD) 0.1% - 0.5% [8]
Limit of Detection (LOD) 0.03 - 0.05 µg/mL [8]

| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL |[8] |

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to demonstrate the equivalency of two or more methods. The workflow ensures that a new or alternative method provides results that are as reliable as the established method.

cluster_0 Phase 1: Planning & Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Evaluation & Conclusion A Define Goals & Acceptance Criteria B Validate Method A (e.g., HPLC) per ICH Q2(R2) A->B C Validate Method B (e.g., LC-MS) per ICH Q2(R2) A->C D Select Representative Samples (e.g., Drug Product Batches) E Analyze Samples with Both Method A and Method B D->E F Statistically Compare Results (e.g., t-test, F-test) E->F G Evaluate Against Acceptance Criteria F->G H Conclusion: Methods are Equivalent G->H Pass I Conclusion: Methods are Not Equivalent G->I Fail

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of drug substances.[1] Its high sensitivity and specificity make it a preferred method for pharmaceutical analysis.[1]

Methodology:

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1]

  • Detector: A UV detector is set at the wavelength of maximum absorbance of the sulfonamide analyte, or a fluorescence detector is used after derivatization.[1][5]

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[1]

  • Validation: The method is validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.[3][4]

A Sample Preparation (Dissolve & Filter) B Injection into HPLC A->B C Chromatographic Separation (C18 Column) B->C D Detection (UV or Fluorescence) C->D E Data Acquisition & Analysis (Chromatogram) D->E F Quantification (vs. Standard Curve) E->F

Caption: Typical experimental workflow for sulfonamide analysis by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing greater sensitivity and specificity than HPLC alone.[9] It is particularly useful for analyzing trace compounds in complex matrices.[9]

Methodology:

  • Sample Preparation: A liquid-liquid extraction with a solvent like acetonitrile, followed by solid-phase extraction (SPE) on a suitable cartridge (e.g., Strata-X), is often developed for sample clean-up and concentration.[6][7]

  • LC Separation: An HPLC or UPLC system with a C18 column is used for chromatographic separation. The mobile phase is typically a gradient of an acidic aqueous solution and an organic solvent.[6]

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Positive electrospray ionization (ESI) is commonly used.[6]

  • Data Acquisition: Analysis is often performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, which involves selecting a specific precursor ion and monitoring its characteristic product ions.[10]

  • Quantification: The analyte is quantified by comparing the peak area from the sample to a calibration curve generated from standards.

A Sample Preparation (LLE & SPE) B LC Separation (UPLC/HPLC) A->B C Ionization (e.g., ESI+) B->C D Mass Filtering (Q1) (Select Precursor Ion) C->D E Fragmentation (Q2) (Collision Cell) D->E F Mass Filtering (Q3) (Select Product Ions) E->F G Detection & Quantification F->G

Caption: Experimental workflow for sulfonamide analysis by LC-MS/MS.

UV-Visible Spectrophotometry Method

This method is often based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the sulfonamide. The Bratton-Marshall procedure is a classic example.[11]

Methodology:

  • Solvent: A solvent in which the drug is soluble and stable is chosen (e.g., 0.1N HCl).[1]

  • Derivatization: The primary aromatic amine group of the sulfonamide is diazotized with sodium nitrite in an acidic medium. The excess nitrous acid is then destroyed with ammonium sulfamate.[11]

  • Coupling Reaction: The resulting diazonium salt is coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine (NED) or 8-hydroxyquinoline, in an alkaline medium to form a stable, colored azo dye.[8][11]

  • Wavelength Determination (λmax): The UV-Vis spectrum of the colored solution is recorded to determine the wavelength at which maximum absorbance occurs (e.g., 500-545 nm).[8][11]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared and subjected to the same reaction. Their absorbance is measured at the λmax to construct a calibration curve.[1]

  • Sample Analysis: The sample solution undergoes the same derivatization and coupling reaction, its absorbance is measured, and the concentration is determined from the calibration curve.[1]

A Sample in Acidic Solution B Diazotization (+ NaNO2) A->B C Destroy Excess Nitrite (+ Ammonium Sulfamate) B->C D Coupling Reaction (+ Chromogenic Agent) C->D E Measure Absorbance at λmax D->E F Calculate Concentration (from Calibration Curve) E->F

Caption: Workflow for spectrophotometric analysis of sulfonamides.

References

Unraveling the Neurotoxic Landscape of Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential neurotoxicity of common plasticizers is critical. This guide provides an objective comparison of the neurotoxic effects of widely used phthalates and their emerging non-phthalate alternatives, supported by experimental data and detailed methodologies.

Plasticizers, essential additives that impart flexibility to polymers, are ubiquitous in modern life. However, their potential to leach from products and interact with biological systems has raised significant health concerns, particularly regarding their impact on the nervous system. This comparative guide delves into the neurotoxic profiles of seven common plasticizers: the phthalates Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), and Diisononyl phthalate (DINP), and the non-phthalate alternatives 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), Di(2-ethylhexyl) terephthalate (DEHT), and Acetyl tributyl citrate (ATBC).

Comparative Analysis of Neurotoxic Effects

The following table summarizes quantitative data from various experimental studies, offering a comparative overview of the neurotoxic endpoints affected by these plasticizers. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and exposure durations across studies.

PlasticizerModel SystemExposure DetailsKey Neurotoxic Effects (Quantitative Data)Reference
DEHP Zebrafish Embryos5, 50, 500 µg/LUpregulation of ache (acetylcholinesterase) and downregulation of drd1b (dopamine receptor D1b) gene expression.[1][2][1][2]
Kunming Mice50, 500 mg/kg/day (oral)Significant decrease in cognitive ability (Morris water maze test); increased reactive oxygen species (ROS) and malondialdehyde (MDA) content in the brain.[3][3]
DBP Fish (Pseudetroplus maculatus)200 µg/L (in water) for 15 daysAltered levels of acetylcholine, dopamine, adrenaline, noradrenaline, and serotonin in brain subcellular fractions; increased hydrogen peroxide and lipid peroxidation.[4][4]
Wistar Rats100, 250, 500 mg/kg (oral) for 12 weeksElevated malondialdehyde (MDA), nitric oxide (NO), and 8-hydroxy-2-deoxyguanosine (8-OHdG); decreased reduced glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR); decreased norepinephrine (NE) and dopamine (DA) levels.[5]
BBP Zebrafish Embryos5, 50, 500 µg/LSuppressed th (tyrosine hydroxylase) gene expression.[1][2][1][2]
DINP Zebrafish Embryos5, 50, 500 µg/LUpregulated ache and drd1b gene expression.[1][2][1][2]
DINCH Zebrafish Larvae0.01 to 10 µMAltered expression of genes involved in cholesterol biosynthesis and homeostasis, suggesting possible developmental neurotoxicity; distinct locomotor activity changes.[6][6]
DEHT Fischer 344 Rats1500, 6000, 12,000 ppm in diet for 104 weeksNo significant treatment-related non-neoplastic or neoplastic changes observed in the brain.[7]
ATBC Type 2 Diabetic Mice2, 20, 200 mg/kg/day for 90 daysDecreased levels of 5-hydroxytryptamine (5-HT) and acetylcholine (ACh) in the brain; increased beta-amyloid plaques (Aβ) and hyperphosphorylated tau protein (p-Tau); decreased glutathione (GSH) levels and superoxide dismutase (SOD) activity; increased 8-hydroxy-2-deoxyguanosine (8-OHdG) levels.[8][8]

Key Mechanistic Pathways of Plasticizer-Induced Neurotoxicity

The neurotoxic effects of many plasticizers are underpinned by common molecular mechanisms, primarily oxidative stress, disruption of neurotransmitter systems, and interference with hormonal signaling.

Oxidative Stress Pathway

A prevalent mechanism of plasticizer-induced neurotoxicity is the induction of oxidative stress. As illustrated below, plasticizers can increase the production of reactive oxygen species (ROS) and decrease the levels of endogenous antioxidants, leading to cellular damage.

G Oxidative Stress Pathway in Plasticizer Neurotoxicity Plasticizer Plasticizer Exposure (e.g., DEHP, DBP, ATBC) ROS Increased Reactive Oxygen Species (ROS) Plasticizer->ROS Antioxidants Decreased Antioxidant Defense (e.g., GSH, SOD, CAT) Plasticizer->Antioxidants Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Antioxidants->Damage Neurodegeneration Neurodegeneration Damage->Neurodegeneration G Disruption of Neurotransmitter Systems Plasticizer Plasticizer (e.g., DBP, DEHP, DINP) Cholinergic Cholinergic System (Altered AChE activity) Plasticizer->Cholinergic Dopaminergic Dopaminergic System (Altered Dopamine levels, Receptor expression) Plasticizer->Dopaminergic Behavioral Behavioral Changes Cholinergic->Behavioral Dopaminergic->Behavioral G Experimental Workflow for In Vivo Neurotoxicity Assessment Animal_Model Select Animal Model (e.g., Rats, Mice) Dosing Administer Plasticizer (Oral Gavage) Animal_Model->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral Tissue Tissue Collection (Brain Dissection) Behavioral->Tissue Biochemical Biochemical Analysis (Oxidative Stress, Neurotransmitters) Tissue->Biochemical Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Butylbenzenesulfonamide via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity is a cornerstone of chemical synthesis, ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 4-butylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals.[1][2] The guide includes detailed experimental protocols, data presentation, and visualizations to aid in the selection of the most appropriate analytical methodology.

Introduction to Purity Assessment of this compound

This compound, and its isomer 4-tert-butylbenzenesulfonamide, are important building blocks in medicinal chemistry. For instance, 4-tert-butylbenzenesulfonamide is a known degradation impurity of the endothelin receptor antagonist, Bosentan.[1] The synthesis of such compounds can introduce various impurities, including unreacted starting materials, by-products, and degradation products.[2] Therefore, a robust analytical method is imperative to quantify the purity of the synthesized compound and ensure it meets the stringent requirements for its intended application.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it a primary choice for purity assessment in the pharmaceutical industry.[3]

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a reverse-phase HPLC method for the quantitative determination of the purity of this compound.

1. Materials and Reagents:

  • Synthesized this compound

  • This compound reference standard (commercially available)

  • Benzenesulfonamide (potential impurity)

  • 4-Butylbenzoic acid (potential impurity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A) 0.1% Formic acid in WaterB) 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the synthesized this compound in 25 mL of diluent.

  • Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions of potential impurities (e.g., benzenesulfonamide, 4-butylbenzoic acid) in the diluent.

  • Spiked Sample Solution: Spike the sample solution with known amounts of impurity stock solutions to confirm peak identification and resolution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the sample solution to analyze the purity and identify any impurity peaks.

  • Inject the spiked sample solution to confirm the identity of impurity peaks based on their retention times.

  • Calculate the purity of the synthesized sample using the area normalization method.

Purity Calculation (Area %):

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound.

Peak IDRetention Time (min)Peak AreaArea (%)Identification
14.515,0000.3Benzenesulfonamide
212.84,925,00098.5This compound
315.260,0001.2Unknown Impurity
Total 5,000,000 100.0

Visualization of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Synthesized Sample inject_sample Inject Sample prep_sample->inject_sample prep_std Weigh & Dissolve Reference Standard inject_std Inject Standard prep_std->inject_std prep_impurities Prepare Impurity Stock Solutions hplc_system Equilibrate HPLC System inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

HPLC experimental workflow for purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

TechniquePrincipleInformation ObtainedKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Retention time, peak area for quantification, % purity.High resolution, excellent for quantification, widely available, and suitable for routine quality control.[3]Requires reference standards for impurity identification, potential for co-elution of impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Retention time, peak area for quantification.Excellent for volatile and thermally stable compounds, high sensitivity.[4]Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Mass Spectrometry (MS) Ionization of molecules followed by separation of ions based on their mass-to-charge ratio.Molecular weight, structural information from fragmentation patterns.High specificity and sensitivity, can identify unknown impurities.Can be complex to operate, matrix effects can suppress ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Detailed structural information, quantification using an internal standard (qNMR).Provides unambiguous structural confirmation, can quantify without a specific reference standard for the analyte.[5]Lower sensitivity compared to other methods, requires a relatively larger sample amount.
Visualization of Analytical Method Selection

The choice of an analytical technique often depends on the specific requirements of the analysis.

Method_Selection start Purity Assessment Required quant Quantitative Analysis? start->quant struct Structural Elucidation? quant->struct No hplc HPLC quant->hplc Yes volatile Is the Compound Volatile? struct->volatile No lcms LC-MS struct->lcms Yes qnmr qNMR volatile->qnmr No gcms GC-MS volatile->gcms Yes

Decision tree for analytical method selection.

Conclusion

For the routine purity assessment of synthesized this compound, HPLC with UV detection stands out as the most practical and reliable method. It offers a balance of high resolution, quantitative accuracy, and accessibility. While techniques like GC-MS and LC-MS are invaluable for identifying unknown impurities and providing structural information, and qNMR offers absolute quantification without a specific reference standard, HPLC remains the workhorse for quality control in most research and drug development settings. The detailed protocol and comparative data presented in this guide should empower researchers to confidently assess the purity of their synthesized this compound and make informed decisions about the suitability of their material for further use.

References

Safety Operating Guide

Safe Disposal of 4-Butylbenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.

This guide provides detailed procedures for the proper disposal of 4-Butylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. This information is intended for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[3] Therefore, proper handling and disposal are crucial to mitigate these risks.

Key safety precautions during handling and disposal include:

  • Working in a well-ventilated area, preferably under a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

  • Avoiding the generation of dust or aerosols.[4]

  • Washing hands thoroughly after handling the substance.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource(s)
Physical State Solid[2]
Boiling Point 314 °C (597 °F)
Density 1.15 g/cm³ at 25 °C (77 °F)
Toxicity to Fish LC50 (Danio rerio): 36.7 mg/l, 96 h
Toxicity to Daphnia EC50 (Daphnia magna): 56 mg/l, 48 h
Toxicity to Algae EC50 (Pseudokirchneriella subcapittata): 49 mg/l, 72 h
Oral LD50 (Rat) 2,070 mg/kg[3]
Dermal LD50 (Rat) > 2,000 mg/kg[3]
Inhalation LC50 (Rat) > 4.06 mg/l, 4 h[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be carried out in compliance with all federal, state, and local regulations.[3] The following steps provide a general procedure:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

    • Do not mix this compound waste with other waste streams. Keep it in its original or a compatible, properly labeled container.

  • Container Management:

    • Use a dedicated, leak-proof, and sealable container for accumulating this compound waste.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

    • Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure area.[2]

  • Spill and Contamination Cleanup:

    • In the event of a spill, avoid breathing dust or vapors.[1][4]

    • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1]

    • For liquid spills, use an inert absorbent material (e.g., Chemizorb®) to contain and collect the waste.[5]

    • Clean the affected area thoroughly. All cleanup materials must also be disposed of as hazardous waste.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through an approved waste disposal plant.[1][2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

    • Crucially, do not discharge this compound or its containers into drains or the environment. [1][3][5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Ventilated Area (Fume Hood) ppe->hood waste_gen Generate Waste (Unused chemical, contaminated items) hood->waste_gen segregate Segregate Waste (Do not mix with other chemicals) waste_gen->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container store Store Container Securely container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal_plant Dispose via Approved Waste Disposal Plant contact_ehs->disposal_plant end End: Safe Disposal disposal_plant->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Butylbenzenesulfonamide are paramount for both personal safety and environmental protection. This guide provides immediate and essential procedural information for the operational use and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, and it is crucial to understand its primary hazards before handling.

GHS Hazard Classification [1]

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data pertains to 4-n-Butylbenzenesulfonamide (CAS: 1135-00-8)

Toxicological Data

While specific occupational exposure limits for this compound have not been established, toxicity data for the related compound N-Butylbenzenesulfonamide (CAS: 3622-84-2) provides insight into potential hazards.

MetricValueSpeciesRoute
LD502,070 mg/kgRat (male and female)Oral
LD50> 2,000 mg/kgRat (male and female)Dermal
LC50> 4.06 mg/lRat (male and female)Inhalation (4h)

Source: AK Scientific, Inc. Safety Data Sheet for N-Butylbenzenesulfonamide[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety when handling this compound.

Recommended Personal Protective Equipment

Body PartPPE RecommendationStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[3][4][5]
Hands Chemical-impermeable gloves that have been inspected prior to use.Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]
Body Fire/flame resistant and impervious clothing, such as a long-sleeved lab coat.N/A
Respiratory Use in a well-ventilated area such as a fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[3][4]NIOSH/MSHA or European Standard EN 136 approved.[4]

Glove Selection Guidance

Glove MaterialRecommendationRationale
Nitrile RecommendedGood general chemical resistance.
Neoprene RecommendedOffers good resistance to a range of chemicals.
Butyl Rubber RecommendedProvides protection against a wide variety of chemicals.[6]
Natural Latex Limited UseMay not offer sufficient protection and can cause allergic reactions.[6]
Vinyl Not RecommendedGenerally has poor resistance to many chemicals.

Experimental Workflow and Handling Protocol

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

Figure 1. Handling and Disposal Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood - Prepare all necessary equipment handling Handling - Avoid dust formation - Weigh and transfer carefully - Keep container tightly closed when not in use prep->handling Proceed with caution spill Spill Containment - Evacuate and secure the area - Absorb with inert material - Collect in a sealed container for disposal handling->spill In case of a spill use Use in Experiment - Follow established laboratory protocols - Avoid heating, which may release vapors handling->use waste_collection Waste Collection - Segregate solid and liquid waste - Use designated, labeled hazardous waste containers spill->waste_collection Dispose of spill cleanup materials use->waste_collection Collect all waste decontamination Decontamination - Clean work surfaces with appropriate solvent - Decontaminate reusable equipment use->decontamination disposal Disposal - Arrange for disposal by a licensed chemical waste management company - Do not dispose of down the drain waste_collection->disposal decontamination->prep For subsequent experiments

Figure 1. Handling and Disposal Workflow for this compound

Disposal Plan

Proper disposal of this compound and its containers is a critical step in the chemical's lifecycle to prevent environmental contamination.

Waste Segregation and Collection

  • Solid Waste : Collect any solid this compound, as well as contaminated items like weighing paper, gloves, and absorbent pads, in a designated, clearly labeled, and sealed hazardous waste container.[3]

  • Liquid Waste : If this compound is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]

  • Do not mix with other incompatible waste streams.[3]

Disposal Procedure

  • Engage a Professional Service : The disposal of this compound must be handled by a licensed and reputable chemical waste management company.[3] These companies are equipped to manage the transport and disposal of hazardous chemical waste in compliance with all environmental regulations.

  • Container Management : Ensure that waste containers are clean on the exterior and stored in a designated satellite accumulation area.[7] Containers should have secondary containment if stored on the floor or near a drain.[7]

  • Regulatory Compliance : Adhere to all local, state, and national regulations for hazardous waste disposal.[8] Do not discharge this compound into drains or the environment.[5][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Butylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.